Tert-butyl 2-(4-aminophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(4-aminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUFXZJWLZPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938530 | |
| Record name | tert-Butyl (4-aminophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174579-31-8 | |
| Record name | tert-Butyl (4-aminophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(4-aminophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Tert-butyl 2-(4-aminophenyl)acetate
CAS Number: 174579-31-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 2-(4-aminophenyl)acetate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its role in targeted protein degradation.
Compound Data and Properties
This compound is a bifunctional molecule featuring a primary aromatic amine and a tert-butyl ester. This structure makes it an ideal linker component in the synthesis of PROTACs, where the amine can be functionalized to attach to a ligand for an E3 ubiquitin ligase or a target protein, and the ester can be deprotected to reveal a carboxylic acid for further conjugation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174579-31-8 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| Appearance | Solid, powder | [2] |
| Purity | ≥98% | [2] |
| Melting Point | 30-32 °C | N/A |
| Storage Temperature | 2-8°C, keep in dark place, inert atmosphere | [2] |
| SMILES | CC(C)(C)OC(=O)CC1=CC=C(N)C=C1 | [4] |
| InChI | InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3 | [4] |
Table 2: Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of tert-butyl 2-(4-nitrophenyl)acetate (CAS: 29704-38-9)
This procedure is adapted from standard esterification methods.
-
Materials:
-
4-Nitrophenylacetic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenylacetic acid (1 equivalent).
-
Dissolve the acid in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (0.1 equivalents) and tert-butanol (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-(4-nitrophenyl)acetate.
-
Step 2: Reduction of tert-butyl 2-(4-nitrophenyl)acetate to this compound
This procedure is a standard method for the reduction of an aromatic nitro group.
-
Materials:
-
tert-Butyl 2-(4-nitrophenyl)acetate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Celite®
-
-
Procedure:
-
Dissolve tert-butyl 2-(4-nitrophenyl)acetate (1 equivalent) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product may be used directly or purified further by column chromatography if necessary.
-
Use in PROTAC Synthesis: Amide Bond Formation
This compound is a valuable linker for PROTAC synthesis. The primary amine can be acylated with a carboxylic acid-functionalized ligand (either for the E3 ligase or the protein of interest) using standard peptide coupling reagents.[5]
-
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (e.g., a derivative of lenalidomide or a target-specific inhibitor)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1 equivalent) in the anhydrous solvent.
-
Add the peptide coupling reagent (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is then dried, filtered, and concentrated.
-
The resulting PROTAC precursor can be purified by flash column chromatography or preparative HPLC.
-
Spectral Data (Predicted)
Experimentally determined spectral data for this compound is not widely published. However, the expected characteristic signals are as follows:
-
¹H NMR:
-
A singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.
-
A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group.
-
Two doublets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the benzene ring.
-
A broad singlet corresponding to the amine (-NH₂) protons.
-
-
¹³C NMR:
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methyl carbons of the tert-butyl group.
-
A signal for the methylene carbon.
-
Signals for the aromatic carbons, with those bonded to the amine and the acetate group being shifted accordingly.
-
A signal for the carbonyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.
-
C-H stretching bands for the aliphatic and aromatic groups.
-
A strong C=O stretching band for the ester at approximately 1730 cm⁻¹.
-
C-N and C-O stretching bands in the fingerprint region.
-
Visualizations
Synthesis Workflow
The following diagram illustrates a common synthetic pathway to this compound.
Caption: Proposed two-step synthesis of this compound.
Role in PROTAC Assembly
This diagram illustrates the general workflow for assembling a PROTAC using this compound as a linker.
Caption: General workflow for PROTAC synthesis using the target compound.
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl 2-(4-aminophenyl)acetate, a valuable intermediate in pharmaceutical and chemical research. The document outlines experimental protocols, presents quantitative data in a structured format, and includes process diagrams for clarity.
Introduction
This compound (CAS No. 174579-31-8) is an organic compound characterized by an aniline moiety and a tert-butyl ester.[1][2][3][4] Its structure makes it a useful building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] This guide focuses on the most viable synthetic routes to this compound, emphasizing practical laboratory-scale preparation.
The principal and most widely applicable synthesis strategy involves a two-step process:
-
Esterification: The tert-butylation of 4-nitrophenylacetic acid to produce the intermediate, tert-butyl 2-(4-nitrophenyl)acetate.
-
Reduction: The subsequent reduction of the nitro group to an amine to yield the final product.
An alternative, though often less efficient, pathway is the direct esterification of 4-aminophenylacetic acid. Each of these routes will be discussed in detail.
Primary Synthesis Pathway: A Two-Step Approach
This pathway is generally preferred due to higher overall yields and more manageable reaction conditions compared to the direct esterification of the amino acid.
Caption: Primary two-step synthesis pathway for this compound.
Step 1: Synthesis of tert-Butyl 2-(4-nitrophenyl)acetate
The introduction of the sterically hindered tert-butyl group via esterification can be challenging. Direct Fischer esterification with tert-butanol and a strong acid catalyst is often complicated by the acid-catalyzed dehydration of tert-butanol to isobutylene.[5] A more modern and efficient method utilizes a powerful catalyst in a non-traditional solvent system.[6][7]
Table 1: Reagents and Conditions for the Synthesis of tert-Butyl 2-(4-nitrophenyl)acetate
| Parameter | Value | Reference |
| Starting Material | 4-Nitrophenylacetic Acid | [8] |
| Reagent | tert-Butyl Acetate | [6] |
| Catalyst | Bis(trifluoromethanesulfonyl)imide (Tf2NH) | [6][7] |
| Solvent | tert-Butyl Acetate | [6] |
| Temperature | Room Temperature to 60 °C | [6] |
| Reaction Time | 1-24 hours | [6] |
| Purity | >95% (typical) | [6] |
| Yield | High | [6] |
Experimental Protocol: Tf2NH-Catalyzed tert-Butylation
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenylacetic acid (1 equivalent).
-
Add tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.
-
Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf2NH) (e.g., 1-5 mol%).
-
Stir the mixture at room temperature or gently heat to 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl 2-(4-nitrophenyl)acetate.
Step 2: Reduction of tert-Butyl 2-(4-nitrophenyl)acetate
The reduction of the aromatic nitro group to an amine is a common and well-established transformation. Several methods are effective, with catalytic hydrogenation being one of the cleanest. Chemical reduction using metals in acidic media is also a robust alternative.[9]
Table 2: Comparison of Reduction Methods for tert-Butyl 2-(4-nitrophenyl)acetate
| Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ gas | Ethanol or Ethyl Acetate | Room Temperature | 1-3 atm | High | [9][10][11] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | Atmospheric | >80% | [9] |
| Chemical Reduction | Iron powder, HCl | Ethanol/Water | Reflux | Atmospheric | High | [9] |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol | Room Temperature | Atmospheric | Good to High | [12][13] |
Experimental Protocol 1: Catalytic Hydrogenation with H₂/Pd-C
References
- 1. This compound | C12H17NO2 | CID 2760930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 174579-31-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 174579-31-8 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. asianpubs.org [asianpubs.org]
- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Synthesis of Tert-butyl 2-(4-aminophenyl)acetate from 4-aminophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl 2-(4-aminophenyl)acetate from 4-aminophenylacetic acid. The primary method described is a direct acid-catalyzed esterification, a robust and widely applicable procedure for the formation of tert-butyl esters from carboxylic acids. This guide provides a comprehensive experimental protocol, summarizes key quantitative data, and includes a visual representation of the experimental workflow.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality, offering stability under various reaction conditions and susceptibility to facile cleavage under acidic conditions. This guide focuses on a practical and efficient method for its preparation from commercially available 4-aminophenylacetic acid.
Reaction Principle
The synthesis is based on the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester. In this specific case, 4-aminophenylacetic acid is esterified with a tert-butyl source, typically tert-butanol or isobutylene, catalyzed by a strong acid such as sulfuric acid or perchloric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the tert-butylating agent or removal of water is often employed.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Aminophenylacetic acid | Reagent | Sigma-Aldrich |
| tert-Butyl acetate | Anhydrous | Alfa Aesar |
| Perchloric acid (70%) | ACS Reagent | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | VWR |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Reagent | Acros Organics |
| Diethyl ether | ACS Grade | - |
| Hexane | ACS Grade | - |
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Beakers and graduated cylinders
-
Flash chromatography setup
3.3. Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-aminophenylacetic acid (10.0 g, 66.2 mmol).
-
Reagent Addition: Suspend the 4-aminophenylacetic acid in tert-butyl acetate (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add perchloric acid (70%, 5.7 mL, 66.2 mmol) dropwise to the stirred suspension over a period of 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 48 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure product as identified by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid.
-
Determine the yield and characterize the product by appropriate analytical methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Aminophenylacetic acid | 1.0 eq | - |
| tert-Butyl acetate | ~10 eq (solvent) | [1] |
| Perchloric acid | 1.0 eq | [1] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 48 hours | [1] |
| Product | ||
| Yield | 70-85% | [1] |
| Physical State | Solid | [2] |
| Purity | >98% | [2] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow of the synthesis of this compound.
Safety Precautions
-
Handle concentrated perchloric acid with extreme caution in a fume hood, as it is a strong oxidizing agent and corrosive.
-
Dichloromethane is a volatile and potentially harmful solvent; use it in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
The described method provides a reliable and scalable procedure for the synthesis of this compound from 4-aminophenylacetic acid. The use of readily available reagents and standard laboratory techniques makes this protocol accessible for researchers in various fields of chemical and pharmaceutical sciences. The provided quantitative data and workflow diagram offer a clear and concise overview of the entire process, facilitating its implementation in a laboratory setting.
References
An In-depth Technical Guide to the Solubility of Tert-butyl 2-(4-aminophenyl)acetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-(4-aminophenyl)acetate, a key intermediate in organic synthesis and a linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is crucial for its synthesis, purification, handling, and application in various research and development settings.
Introduction
This compound is a bifunctional organic compound featuring a primary aromatic amine and a tert-butyl ester. Its structure, possessing both polar (amine and ester groups) and non-polar (benzene ring and tert-butyl group) moieties, results in a nuanced solubility profile across a range of common laboratory solvents. This document outlines its predicted qualitative solubility and provides a general experimental protocol for its determination.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water; Likely Soluble in Alcohols | The large non-polar surface area of the molecule is expected to dominate over the polar functional groups, leading to insolubility in water. However, it is likely to be soluble in lower alcohols like methanol and ethanol which have both polar and non-polar characteristics. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents can interact with the polar parts of the molecule without the high energy cost of disrupting a hydrogen-bonded network like water's. |
| Non-Polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The polarity from the amine and ester groups will likely hinder solubility in highly non-polar solvents. |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated by the acid to form a water-soluble ammonium salt. |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble (with potential for slow decomposition) | The compound is not acidic and therefore will not be deprotonated to form a soluble salt. Prolonged exposure to strong base may lead to hydrolysis of the ester. |
Experimental Protocol for Qualitative Solubility Determination
This section details a general procedure for determining the solubility of a solid organic compound like this compound in various solvents.
Materials:
-
This compound
-
Small test tubes (10 x 75 mm)
-
Glass stirring rods
-
Microspatula
-
Graduated cylinders or pipettes
-
Solvents: Deionized Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Hexane, Toluene, 5% (w/v) HCl, 5% (w/v) NaOH.
Procedure:
-
Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.
-
Mixing: Stir the mixture vigorously with a clean glass stirring rod for approximately 60 seconds. Alternatively, cap the test tube and vortex for the same duration.
-
Observation: Observe the mixture against a contrasting background to determine if the solid has dissolved completely.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the mixing process. Continue this process up to a total volume of 3 mL.
-
Classification:
-
Soluble: The entire solid dissolves completely.
-
Sparingly Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.
-
Insoluble: No noticeable dissolution of the solid occurs.
-
-
Acid/Base Testing: For the aqueous acid and base tests, after determining solubility, observe for any reaction such as color change or gas evolution.
-
Record Keeping: Meticulously record all observations for each solvent in a laboratory notebook.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Visualizing Logical Relationships in Solubility Testing
The following diagrams illustrate the workflow for determining the solubility of an organic compound and the chemical basis for its solubility in acidic solutions.
Caption: A flowchart for the qualitative solubility analysis of an organic compound.
Caption: Reaction showing the formation of a water-soluble salt in acidic solution.
The Latent Potential of a Synthetic Scaffolding: A Technical Guide to the Biological Activities Derived from Tert-butyl 2-(4-aminophenyl)acetate
For Immediate Release
This technical whitepaper provides a comprehensive overview of the potential biological activities associated with derivatives of Tert-butyl 2-(4-aminophenyl)acetate. While this compound is primarily recognized as a synthetic intermediate, its core structure serves as a valuable scaffold in the development of potent, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of aminophenylacetate derivatives.
Introduction: A Building Block of Biological Interest
This compound is a commercially available organic compound, widely utilized as a versatile building block in chemical synthesis.[1][2] Its primary application lies in its role as a linker molecule in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][3] Although direct evidence of its intrinsic biological activity is scarce, the 4-aminophenylacetic acid framework is a recurring motif in a variety of compounds exhibiting significant pharmacological effects. This guide will explore the latent biological potential of this compound by examining the activities of molecules synthesized from it or its close structural analogs.
Application in Proteolysis Targeting Chimeras (PROTACs)
This compound is a key component in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3] PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1]
General Mechanism of PROTAC Action
The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of further target protein molecules.
Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves the deprotection of the tert-butyl ester, followed by amide bond formation with a linker moiety. This is then conjugated to ligands for the target protein and the E3 ligase.
Antimicrobial Activity of 4-Aminophenylacetic Acid Derivatives
Derivatives of 4-aminophenylacetic acid have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[4] The general structure of these active compounds involves modification of the amino and carboxylic acid functionalities of the parent molecule.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microorganisms.
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| 8a | Spiropyrrolidine derivative | Staphylococcus aureus | 0.12 | [5] |
| 8a | Spiropyrrolidine derivative | Bacillus subtilis | 0.24 | [5] |
| 8a | Spiropyrrolidine derivative | Escherichia coli | 0.49 | [5] |
| 8a | Spiropyrrolidine derivative | Pseudomonas aeruginosa | 0.98 | [5] |
| Ciprofloxacin | (Reference) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.12-0.98 | [5] |
| Carbazole Derivative 2 | N-substituted carbazole | Staphylococcus aureus | 32 | [6] |
| Carbazole Derivative 4 | N-substituted carbazole | Staphylococcus aureus | 32 | [6] |
| Carbazole Derivative 8 | N-substituted carbazole | Staphylococcus aureus | 32 | [6] |
| Schiff Base S-2 | Schiff base of 4-aminophenol | Staphylococcus aureus | - | [7][8] |
| Schiff Base S-3 | Schiff base of 4-aminophenol | Bacillus spizizenii | - | [7][8] |
| Schiff Base S-4 | Schiff base of 4-aminophenol | Bordetella bronchiseptica | - | [7][8] |
Note: Specific MIC values for Schiff bases S-2, S-3, and S-4 were not provided in the source material, but they were reported to have strong activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using a broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Analgesic and Antipyretic Properties of 4-Aminophenol Derivatives
Structural analogs of paracetamol derived from 4-aminophenol have been synthesized and evaluated for their analgesic and antipyretic activities.[10] These studies suggest that the 4-aminophenol core, which is structurally related to 4-aminophenylacetic acid, is a key pharmacophore for these effects.
In Vivo Efficacy Data
The following table summarizes the in vivo effects of representative 4-aminophenol derivatives in rat models of fever and pain.[10]
| Compound | Assay | Effect |
| Paracetamol Analogues | LPS-induced fever in rats | Leveled the first phase of the febrile response and reduced the increase in core body temperature in the second phase by three times. |
| Paracetamol Analogues | Zymosan-induced arthritis in rats (Randall-Selitto test) | Suppressed the nociceptive response by 21-48%. |
| Paracetamol Analogues | Zymosan-induced arthritis in rats (Hot plate test) | Suppressed the nociceptive response by 8-42%. |
Experimental Protocols
LPS-Induced Fever in Rats:
-
Male Wistar rats are used.
-
Baseline rectal temperature is measured.
-
Fever is induced by intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.
-
The test compounds or vehicle are administered orally at a specified dose (e.g., 0.5 mmol/kg).
-
Rectal temperature is monitored at regular intervals for several hours post-administration.
-
The change in rectal temperature from baseline is calculated and compared between treated and control groups.
Zymosan-Induced Arthritis in Rats (Randall-Selitto Test):
-
Arthritis is induced by intra-articular injection of zymosan into the tibiotarsal joint of rats.
-
The test compounds or vehicle are administered.
-
Mechanical nociceptive thresholds are measured using an analgesy-meter, which applies a linearly increasing pressure to the inflamed paw.
-
The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
Measurements are taken before and at various time points after drug administration.
Conclusion
While this compound itself is not recognized for direct biological activity, its core chemical structure is integral to the synthesis of a diverse range of pharmacologically active molecules. Its application as a linker in PROTACs places it at the forefront of innovative drug discovery strategies for targeted protein degradation. Furthermore, the antimicrobial, analgesic, and antipyretic activities demonstrated by its derivatives highlight the significant potential of the 4-aminophenylacetic acid scaffold in medicinal chemistry. Further exploration and derivatization of this versatile building block may lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the latent potential of this compound in their drug development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Landscape of Tert-butyl 2-(4-aminophenyl)acetate and Its Analogs: A Review of a Versatile Scaffold
Researchers, scientists, and drug development professionals are increasingly turning their attention to the chemical scaffold of Tert-butyl 2-(4-aminophenyl)acetate and its derivatives. This interest stems from its potential as a versatile building block in medicinal chemistry, particularly in the development of targeted therapies. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, summarizing key findings, experimental protocols, and the underlying logic of their application in drug discovery.
Core Compound Characteristics
This compound is a commercially available compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[1] It is recognized as a valuable synthetic intermediate, often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins.
Analogs and Derivatives in Research
While literature specifically detailing a wide range of biologically active analogs of this compound is not abundant, the core structure serves as a foundation for various modifications. The primary amino group and the tert-butyl ester moiety offer reactive sites for chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).
One area of investigation involves the modification of the phenyl ring and the acetate side chain to modulate the compound's physicochemical properties and biological activity. For instance, the introduction of different substituents on the phenyl ring can influence lipophilicity, electronic properties, and steric hindrance, all of which can impact target binding and cellular permeability.
Experimental Protocols: A General Approach to Synthesis and Evaluation
Detailed experimental protocols for specific, novel analogs of this compound are proprietary to the research entities that developed them. However, a general workflow for the synthesis and evaluation of such analogs can be outlined based on standard medicinal chemistry practices.
General Synthetic Workflow
The synthesis of analogs typically begins with the parent compound, this compound. The workflow can be conceptualized as a series of steps, starting from the selection of the core scaffold to the final biological evaluation.
Figure 1. A generalized workflow for the synthesis and evaluation of this compound analogs.
Experimental Details:
-
Functional Group Modification: The primary amine of this compound can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different amines or alcohols to generate amide or ester analogs.
-
Purification: Purification of the synthesized analogs is typically achieved using column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final compounds are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biological Evaluation
The biological activity of the synthesized analogs is assessed through a series of in vitro assays. The specific assays employed depend on the therapeutic target of interest.
References
The Genesis of a Versatile Building Block: Discovery and First Synthesis of Tert-butyl 2-(4-aminophenyl)acetate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tert-butyl 2-(4-aminophenyl)acetate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure incorporates a protected carboxylic acid in the form of a tert-butyl ester and a reactive primary amine on a phenyl ring, making it an ideal scaffold for diverse chemical modifications. While a singular, seminal publication detailing its "discovery" is not readily apparent in the chemical literature, its first synthesis can be logically deduced from established, high-yielding synthetic transformations. This technical guide outlines the most probable and efficient pathways for the first synthesis of this compound, presenting detailed experimental protocols, quantitative data, and logical workflow diagrams to aid researchers in its preparation and application.
Introduction: A Molecule of Strategic Importance
The emergence of this compound as a significant chemical entity is intrinsically linked to the growing demand for complex molecular architectures in drug discovery and materials science. The strategic placement of a protected acid and a nucleophilic amine allows for sequential and controlled chemical reactions, a cornerstone of modern organic synthesis. The tert-butyl ester provides robust protection to the carboxylic acid moiety, stable to a wide range of reaction conditions, yet readily removable under mild acidic conditions. The 4-amino group serves as a versatile handle for amide bond formation, diazotization, and other transformations. The likely "discovery" of this compound was not a serendipitous event, but rather a targeted design based on the principles of functional group compatibility and synthetic strategy.
Plausible First Synthetic Pathways
The most logical and efficient synthesis of this compound proceeds through a two-step sequence starting from the readily available 4-nitrophenylacetic acid. This approach ensures high yields and avoids potential side reactions associated with the direct esterification of the corresponding amino acid.
The overall synthetic logic is depicted below:
Caption: Plausible synthetic pathways to this compound.
Step 1: Esterification of 4-Nitrophenylacetic Acid
The initial step involves the protection of the carboxylic acid group of 4-nitrophenylacetic acid as a tert-butyl ester. This is a crucial transformation to prevent the acidic proton from interfering with the subsequent reduction of the nitro group.
Caption: Experimental workflow for the esterification of 4-nitrophenylacetic acid.
Step 2: Reduction of the Nitro Group
The second step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation, as it is high-yielding and produces clean products.
Tert-butyl 2-(4-aminophenyl)acetate molecular weight and formula
An In-depth Technical Guide to Tert-butyl 2-(4-aminophenyl)acetate
This technical guide provides a comprehensive overview of the chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes its core molecular data and outlines its relevance in synthetic chemistry.
Core Molecular Data
This compound is a chemical compound with the molecular formula C12H17NO2.[1][2] Its molecular weight is approximately 207.27 g/mol .[2][3][4] The compound is also known by other names, including tert-butyl (4-aminophenyl)acetate.
A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C12H17NO2 | [1][2][5] |
| Molecular Weight | 207.27 g/mol | [2][3][4] |
| CAS Number | 174579-31-8 | [1][2][3] |
| Physical Form | Solid / Powder | |
| Melting Point | 30-32 °C | |
| Boiling Point | 310.6 °C at 760 mmHg |
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Notably, it is utilized as a PROTAC (Proteolysis Targeting Chimera) linker.[2] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[2] The unique structure of this compound makes it suitable for connecting the two active ends of a PROTAC.
Additionally, this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a critical component in the synthesis of Niraparib, a medication used for the treatment of certain types of cancer.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, a general approach can be inferred from standard organic chemistry practices. The synthesis would likely involve the esterification of 4-aminophenylacetic acid with tert-butanol or the reduction of a nitro-substituted precursor.
A generalized workflow for the characterization of a synthesized chemical compound like this compound is outlined below.
Caption: General workflow for the synthesis and characterization of a chemical compound.
Logical Relationships in Compound Utilization
The primary role of this compound is as a building block in more complex synthetic pathways, particularly in drug development. Its utility is logically connected to the final application of the molecule it helps to create.
References
The Role of Tert-butyl 2-(4-aminophenyl)acetate as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The success of a PROTAC is critically dependent on its tripartite structure: a warhead for the target protein, an E3 ligase-recruiting ligand, and a linker that covalently connects the two. While often perceived as a simple spacer, the linker's composition, length, and rigidity are paramount in dictating the efficacy, selectivity, and physicochemical properties of the degrader. This technical guide focuses on Tert-butyl 2-(4-aminophenyl)acetate, a commercially available chemical entity recognized for its potential as a PROTAC linker building block. Due to a lack of extensive published data on PROTACs incorporating this specific linker, this document will provide a comprehensive overview based on its chemical properties and established principles of PROTAC design. We will explore its synthetic utility, its potential impact on PROTAC structure and function, and provide generalized experimental protocols for its incorporation and evaluation.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the elimination of target proteins, a distinct advantage over traditional inhibitors.
The linker is a critical determinant of a PROTAC's success. Its primary functions include:
-
Enabling Ternary Complex Formation: The linker must possess the appropriate length and flexibility to allow the warhead and E3 ligase ligand to bind their respective proteins simultaneously and effectively.
-
Influencing Ternary Complex Stability: The linker can form interactions with the surfaces of the target protein and E3 ligase, contributing to the stability of the ternary complex.
-
Determining Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.
This compound presents a unique combination of structural features—a rigid phenyl ring, a flexible acetate chain, and reactive handles—making it an intriguing building block for linker synthesis.
Chemical Properties and Synthetic Utility of this compound
This compound is a bifunctional molecule that can be incorporated into a PROTAC linker. Its key chemical features are:
-
Primary Aniline Group (-NH₂): This group serves as a versatile nucleophile, ideal for forming stable amide bonds with carboxylic acids, a common functional group on warheads or E3 ligase ligands.
-
Tert-butyl Ester Group (-C(O)OtBu): This bulky ester group can be a point of attachment or can be deprotected under acidic conditions to reveal a carboxylic acid, providing an alternative point for conjugation.
-
Phenyl Ring: The aromatic ring introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the binding moieties and can participate in pi-stacking interactions.
Hypothetical Synthetic Workflow
The following protocol outlines a general, hypothetical approach for incorporating this compound into a PROTAC.
Caption: Hypothetical workflow for PROTAC synthesis.
Detailed Methodology (Hypothetical):
-
Amide Coupling to Warhead:
-
Dissolve the target protein ligand (warhead) containing a carboxylic acid (1 equivalent) in dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
-
Stir for 5 minutes, then add this compound (1 equivalent).
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting intermediate by column chromatography.
-
-
Tert-butyl Ester Deprotection:
-
Dissolve the purified intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-4 hours, monitoring by LC-MS.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected carboxylic acid intermediate.
-
-
Final Amide Coupling to E3 Ligase Ligand:
-
Dissolve the carboxylic acid intermediate (1 equivalent) and the E3 ligase ligand containing an amine (1 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Perform an aqueous workup and purify the final PROTAC product by preparative HPLC.
-
Structural and Functional Considerations
The choice of linker can dramatically affect a PROTAC's performance. A linker derived from this compound would have the following potential properties:
| Property | Potential Influence of this compound Linker | Rationale |
| Rigidity | Moderate | The phenyl ring introduces a rigid component, which can reduce the entropic penalty of ternary complex formation. The acetate portion provides some flexibility. |
| Solubility | Potentially Decreased | The aromatic ring and the tert-butyl group are lipophilic, which might decrease the aqueous solubility of the final PROTAC. |
| Cell Permeability | Potentially Increased | The increased lipophilicity could enhance passive diffusion across cell membranes, but this is highly dependent on the overall molecule. |
| Metabolic Stability | Moderate to High | The amide bonds are generally stable. The phenyl ring is also relatively resistant to metabolism, though it can be hydroxylated. |
| Protein-Linker Interactions | Possible | The phenyl ring can engage in π-stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) on the protein surface. The amide bonds can act as hydrogen bond donors and acceptors. |
Hypothetical Application and Biological Evaluation
To illustrate the application, let's consider a hypothetical PROTAC targeting Bruton's Tyrosine Kinase (BTK), a validated target in B-cell malignancies. Our hypothetical PROTAC, "AP-BTK-deg," uses a warhead that binds BTK and a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, connected via a linker derived from this compound.
General Experimental Workflow for Evaluation
Caption: General workflow for PROTAC evaluation.
Illustrative Data (Hypothetical)
The following table represents the type of data that would be collected to characterize "AP-BTK-deg". Note: This data is for illustrative purposes only and is not real experimental data.
| Assay | Metric | Illustrative Result |
| BTK Binding | Kd (nM) | 25 |
| CRBN Binding | Kd (nM) | 150 |
| Ternary Complex Formation | TR-FRET (RFU) | 5000 |
| BTK Degradation (MOLM-13 cells) | DC₅₀ (nM) | 10 |
| BTK Degradation (MOLM-13 cells) | Dₘₐₓ (%) | >95% |
| Cell Viability (MOLM-13 cells) | IC₅₀ (nM) | 15 |
Signaling Pathway Context: BTK Degradation
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Degradation of BTK would be expected to inhibit this pathway effectively.
Methodological & Application
Application Notes and Protocols for the Use of Tert-butyl 2-(4-aminophenyl)acetate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Tert-butyl 2-(4-aminophenyl)acetate, a non-natural amino acid building block, into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this building block introduces a 4-(carboxymethyl)phenylalanine moiety, offering a valuable tool for modifying peptide structure and function, such as altering pharmacokinetic profiles, introducing a site for conjugation, or exploring novel peptide-protein interactions.
Introduction to this compound in SPPS
This compound is utilized in SPPS in its Nα-Fmoc protected form, namely Fmoc-4-(tert-butoxycarbonylmethyl)aniline . This building block is analogous to a protected phenylalanine derivative where the phenyl ring is substituted with a tert-butyl protected carboxymethyl group. The tert-butyl ester serves as an acid-labile protecting group for the side-chain carboxylic acid, making it compatible with the standard Fmoc/tBu orthogonal protection strategy.[1] The Fmoc group is removed by a base (typically piperidine), while the tert-butyl ester is cleaved during the final trifluoroacetic acid (TFA) treatment, which also cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.[2]
The incorporation of this non-natural amino acid can be advantageous for:
-
Modulating Peptide Properties: The introduction of a phenylacetic acid moiety can influence the overall charge, polarity, and conformational properties of a peptide.
-
Drug Conjugation: The side-chain carboxylic acid can serve as a handle for the attachment of other molecules, such as polyethylene glycol (PEG), cytotoxic drugs, or imaging agents.
-
Structure-Activity Relationship (SAR) Studies: It allows for the exploration of the chemical space around a peptide lead, potentially leading to improved potency, selectivity, or metabolic stability.
Experimental Protocols
The following protocols outline the general procedures for the incorporation of Fmoc-4-(tert-butoxycarbonylmethyl)aniline into a peptide sequence using manual or automated Fmoc SPPS.
Materials and Reagents
-
Fmoc-4-(tert-butoxycarbonylmethyl)aniline
-
Standard Fmoc-protected amino acids
-
SPPS-grade resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), SPPS grade
-
Piperidine
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH), Diethyl ether
-
Cleavage cocktail: e.g., TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)
-
Kaiser test kit for monitoring coupling completion
General SPPS Cycle for Incorporating Fmoc-4-(tert-butoxycarbonylmethyl)aniline
This protocol describes a single coupling cycle for the incorporation of the non-natural amino acid. This cycle is repeated for each amino acid in the desired sequence.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-4-(tert-butoxycarbonylmethyl)aniline:
-
Pre-activation: In a separate vial, dissolve Fmoc-4-(tert-butoxycarbonylmethyl)aniline (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
Peptide Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.
-
Cleavage from Resin:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tert-butyl ester of the incorporated phenylacetic acid moiety.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
While specific quantitative data for the incorporation of this compound is not extensively available in the literature, the following tables represent typical data that should be collected and presented to evaluate the success of the synthesis.
Table 1: Representative Coupling Efficiency
| Amino Acid Position | Coupling Reagent | Coupling Time (h) | Kaiser Test Result | Estimated Coupling Efficiency (%) |
| X (Preceding Residue) | HBTU/DIPEA | 1 | Negative | >99% |
| 4-(tBuO₂CCH₂)-Phe | HBTU/DIPEA | 2 | Negative | >99% |
| Y (Following Residue) | HBTU/DIPEA | 1 | Negative | >99% |
Table 2: Crude Peptide Yield and Purity
| Peptide Sequence | Resin Type | Cleavage Cocktail | Crude Yield (mg) | Crude Purity (by RP-HPLC, %) |
| Ac-Tyr-Phe(4-CH₂COOH) -Gly-NH₂ | Rink Amide | TFA/H₂O/TIS | 85 | 75 |
Table 3: Final Peptide Characterization
| Peptide Sequence | Purification Method | Final Yield (mg) | Final Purity (by RP-HPLC, %) | Observed Mass (M+H)⁺ | Calculated Mass (M+H)⁺ |
| Ac-Tyr-Phe(4-CH₂COOH) -Gly-NH₂ | Prep-RP-HPLC | 45 | >98% | 485.2 | 485.19 |
Visualizations
Workflow and Chemical Structures
Caption: Workflow for SPPS incorporating Fmoc-4-(tert-butoxycarbonylmethyl)aniline.
Caption: Chemical structures of the building block and the final incorporated moiety.
Conclusion
The use of this compound in its Fmoc-protected form is a straightforward and effective method for introducing a 4-(carboxymethyl)phenylalanine moiety into synthetic peptides. The protocols described herein are based on standard and well-established Fmoc/tBu SPPS chemistry, making this building block accessible for a wide range of peptide synthesis applications. Successful incorporation with high efficiency can be expected using standard coupling reagents. The final deprotected side-chain carboxylic acid provides a versatile handle for further modifications, enhancing the utility of this non-natural amino acid in drug discovery and development.
References
Application Notes and Protocols for the Coupling of Tert-butyl 2-(4-aminophenyl)acetate with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. A frequently utilized building block in drug discovery is tert-butyl 2-(4-aminophenyl)acetate, valued for its role as a versatile linker in various molecular constructs. This document provides detailed protocols for the efficient coupling of this amine with a range of carboxylic acids to form the corresponding amide linkage. The protocols described herein focus on widely used and reliable coupling reagents, offering flexibility for researchers based on substrate scope and laboratory resources.
Overview of Amide Coupling Reactions
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is commonly achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Commonly employed coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[1] More reactive uronium or phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently used, particularly for more challenging couplings.
Experimental Protocols
This section details two robust protocols for the coupling of this compound with a generic carboxylic acid.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used, cost-effective, and reliable method for a broad range of substrates.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.
-
Add this compound (1.0 - 1.2 eq) to the solution.
-
Add HOBt (1.0 - 1.2 eq) to the reaction mixture.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC·HCl (1.2 - 1.5 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2]
Protocol 2: HATU Mediated Amide Coupling
This protocol is often employed for more sterically hindered or electronically deactivated substrates where the EDC/HOBt method may be sluggish.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 - 1.5 eq) to the solution and stir for a few minutes.
-
Add DIPEA (2.0 - 4.0 eq) to the mixture.
-
Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically with an ethyl acetate/hexanes eluent system.
Data Presentation
The following table summarizes representative reaction conditions and yields for the coupling of various carboxylic acids with an analogous aminophenyl compound using an EDC/HOBt-based protocol.[2] These examples can serve as a guideline for optimizing the coupling with this compound.
| Carboxylic Acid | Coupling Reagents (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Fluorobenzoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 74 |
| 4-Methylbenzoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 56 |
| 2-Iodobenzoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 68 |
| Dodecanoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 74 |
| 4-(1H-indol-2-yl)butanoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 76 |
Experimental Workflow
The general workflow for the amide coupling reaction is depicted in the following diagram.
Troubleshooting and Considerations
-
Low Yields: If the reaction shows low conversion, consider using a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. Increasing the reaction time or temperature may also improve yields, but monitor for potential side product formation.
-
Side Reactions: With carbodiimide reagents, the formation of an N-acylurea byproduct can occur. This is often minimized by the addition of HOBt. If racemization is a concern for chiral carboxylic acids, maintaining a low reaction temperature is crucial.
-
Purification: The choice of eluent for column chromatography will depend on the polarity of the final product. A typical starting point is a low percentage of ethyl acetate in hexanes, with the polarity gradually increased. The urea byproduct from EDC is water-soluble and is typically removed during the aqueous workup.[3]
Conclusion
The protocols outlined in this application note provide robust and versatile methods for the synthesis of amides from this compound and various carboxylic acids. The choice between an EDC/HOBt or HATU-mediated approach will depend on the specific substrates and the desired reaction efficiency. Careful execution of the experimental procedure and purification will afford the desired amide products in good to excellent yields, facilitating their use in subsequent research and development activities.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
Application of Tert-butyl 2-(4-aminophenyl)acetate in Medicinal Chemistry: A Focus on PROTACs
Introduction
Tert-butyl 2-(4-aminophenyl)acetate is a bifunctional molecule increasingly utilized in medicinal chemistry, primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. This application note provides a detailed overview of the use of this compound in the synthesis of PROTACs, including a representative experimental protocol, data presentation, and diagrams of the relevant biological pathway and experimental workflow.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.
This compound serves as a versatile linker component due to its structural features. The aromatic amine group provides a convenient attachment point for coupling with a ligand for the POI or the E3 ligase, typically through amide bond formation. The tert-butyl ester group can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be coupled to the other ligand. This staged approach allows for a modular and flexible synthesis of PROTACs.
While specific PROTACs utilizing this compound are not extensively detailed in publicly available literature, its commercial availability as a "PROTAC linker" underscores its role in the field. For the purpose of this application note, a hypothetical PROTAC, PROTAC-X , targeting a hypothetical protein kinase "PK-1" and recruiting the Cereblon (CRBN) E3 ligase will be used for illustration.
Representative Experimental Protocol: Synthesis of PROTAC-X
This protocol describes a plausible synthetic route for the construction of a hypothetical PROTAC-X, where this compound is used as a key linker component.
Step 1: Amide Coupling of this compound with a Protein of Interest (POI) Ligand
-
Dissolve the POI ligand (containing a carboxylic acid functional group, e.g., a hypothetical kinase inhibitor "PK1-COOH") (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.
-
Add this compound (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the intermediate 1 .
Step 2: Deprotection of the Tert-butyl Ester
-
Dissolve intermediate 1 (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid intermediate 2 is often used in the next step without further purification.
Step 3: Amide Coupling with an E3 Ligase Ligand
-
Dissolve the carboxylic acid intermediate 2 (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and DIPEA (3.0 eq).
-
Add the E3 ligase ligand (containing an amine functional group, e.g., a derivative of Thalidomide, "CRBN-NH2") (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, PROTAC-X , by preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The following tables present hypothetical, yet realistic, quantitative data for the synthesis and biological activity of PROTAC-X.
Table 1: Summary of Hypothetical Synthetic Data for PROTAC-X
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |
| 1 | Intermediate 1 | PK1-COOH | DCC, NHS, this compound, DIPEA | DMF | 75 | >95 |
| 2 | Intermediate 2 | Intermediate 1 | TFA, DCM | DCM | ~100 (crude) | - |
| 3 | PROTAC-X | Intermediate 2 | PyBOP, DIPEA, CRBN-NH2 | DMF | 60 | >98 |
Table 2: Hypothetical Biological Activity of PROTAC-X
| Parameter | Value | Description |
| Binding Affinity (PK-1) (Kd) | 50 nM | Dissociation constant for binding to the target protein. |
| Binding Affinity (CRBN) (Kd) | 200 nM | Dissociation constant for binding to the E3 ligase. |
| DC50 (PK-1) | 25 nM | Concentration of PROTAC-X required to degrade 50% of PK-1 in cells after 24 hours. |
| Dmax (PK-1) | >90% | Maximum degradation of PK-1 achieved. |
| Cell Viability (IC50) | 100 nM | Concentration of PROTAC-X that inhibits cell growth by 50%. |
Mandatory Visualizations
Caption: General mechanism of action for a PROTAC molecule.
Caption: Synthetic workflow for the hypothetical PROTAC-X.
References
Tert-butyl 2-(4-aminophenyl)acetate: A Versatile Building Block for the Synthesis of Novel Heterocycles
Introduction: Tert-butyl 2-(4-aminophenyl)acetate is a valuable bifunctional building block in organic synthesis, particularly in the construction of novel heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a primary aromatic amine and a protected carboxylic acid moiety, allowing for sequential and regioselective reactions to build complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of diverse heterocyclic systems, including quinoxalines, tetrahydro-β-carbolines, and as a key component in the development of Proteolysis Targeting Chimeras (PROTACs).
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and efficient method for their synthesis. This compound can serve as a precursor to a substituted o-phenylenediamine, enabling the introduction of a protected acetic acid side chain at the 6-position of the quinoxaline ring.
Application: The tert-butoxycarbonylmethyl group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation for the attachment of other molecules of interest or for modulating the pharmacokinetic properties of the final compound.
Experimental Protocol: Synthesis of tert-butyl 2-(4-(3-phenylquinoxalin-2-yl)amino)phenyl)acetate
This protocol outlines a two-step process involving the synthesis of a substituted o-phenylenediamine followed by cyclocondensation.
Step 1: Synthesis of tert-butyl 2-(4-amino-3-nitrophenyl)acetate
-
Materials: this compound, Nitric acid, Sulfuric acid, Dichloromethane (DCM), Sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM at 0 °C.
-
Slowly add a nitrating mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by carefully adding it to ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-(4-amino-3-nitrophenyl)acetate.
-
Step 2: Reduction and Cyclocondensation
-
Materials: tert-butyl 2-(4-amino-3-nitrophenyl)acetate, Iron powder, Ammonium chloride, Ethanol, Water, Benzil, Acetic acid.
-
Procedure:
-
To a solution of tert-butyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain the crude o-phenylenediamine derivative.
-
Dissolve the crude diamine and benzil (1.0 eq) in ethanol containing a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield tert-butyl 2-(4-(3-phenylquinoxalin-2-yl)amino)phenyl)acetate.
-
Data Presentation:
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-butyl 2-(4-amino-3-nitrophenyl)acetate | This compound | HNO₃, H₂SO₄ | DCM | 0 - RT | 3 | 75-85 |
| 2 | tert-butyl 2-(4-(3-phenylquinoxalin-2-yl)amino)phenyl)acetate | tert-butyl 2-(4-amino-3-nitrophenyl)acetate | Fe, NH₄Cl, Benzil, AcOH | Ethanol/Water | Reflux | 6-8 | 60-70 |
Experimental Workflow:
Caption: Synthesis of a quinoxaline derivative.
Synthesis of Tetrahydro-β-carboline Derivatives via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceutically active compounds.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound is not a direct precursor for the classical Pictet-Spengler reaction, it can be chemically modified to an appropriate tryptamine derivative.
Application: The resulting tetrahydro-β-carboline can be further elaborated. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be used as a handle for further derivatization.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
This protocol describes the synthesis of a tryptamine intermediate followed by the Pictet-Spengler reaction.
Step 1: Synthesis of N-Boc-4-aminophenylacetic acid
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dioxane, Water.
-
Procedure:
-
Treat this compound with a 1:1 mixture of TFA and DCM at room temperature for 2 hours to deprotect the ester.
-
Remove the solvent under reduced pressure to obtain 4-aminophenylacetic acid.
-
Dissolve the crude acid in a mixture of dioxane and water.
-
Add TEA (2.2 eq) and Boc₂O (1.2 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-4-aminophenylacetic acid.
-
Step 2: Synthesis of the Tryptamine Intermediate
-
Materials: N-Boc-4-aminophenylacetic acid, 2-(1H-indol-3-yl)ethanamine (tryptamine), HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve N-Boc-4-aminophenylacetic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Add tryptamine (1.0 eq) and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the tryptamine intermediate.
-
Step 3: Pictet-Spengler Reaction
-
Materials: Tryptamine intermediate, Paraformaldehyde, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the tryptamine intermediate (1.0 eq) and paraformaldehyde (1.5 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the tetrahydro-β-carboline derivative.
-
Data Presentation:
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-aminophenylacetic acid | This compound | TFA, Boc₂O, TEA | DCM, Dioxane/Water | RT | 14 | 80-90 |
| 2 | Tryptamine Intermediate | N-Boc-4-aminophenylacetic acid | Tryptamine, HATU, DIPEA | DMF | RT | 12 | 70-80 |
| 3 | Tetrahydro-β-carboline derivative | Tryptamine Intermediate | Paraformaldehyde, TFA | DCM | 0 - RT | 12 | 50-60 |
Experimental Workflow:
Caption: Pictet-Spengler reaction workflow.
Application in PROTAC Synthesis
This compound is a widely used linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The aniline moiety of this compound can be coupled to a warhead that binds to the target protein, while the deprotected carboxylic acid can be linked to an E3 ligase ligand.
Application: The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for selective functionalization of the aniline group first. This orthogonal protection strategy is crucial for the stepwise assembly of the PROTAC molecule.
Experimental Protocol: Synthesis of a PROTAC Precursor
This protocol describes the coupling of this compound to a hypothetical protein of interest (POI) ligand containing a carboxylic acid group.
-
Materials: this compound, POI ligand with a carboxylic acid, HATU, DIPEA, Anhydrous DMF.
-
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker conjugate.
-
Data Presentation:
| Product | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| POI-Linker Conjugate | POI ligand-COOH, this compound | HATU, DIPEA | DMF | RT | 12-16 | 60-80 |
PROTAC Assembly Logic:
Caption: General PROTAC synthesis strategy.
This compound is a highly adaptable building block for the synthesis of a variety of nitrogen-containing heterocycles. Its bifunctional nature, combined with the orthogonal protecting group strategy, allows for the controlled and sequential introduction of different molecular fragments. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this versatile compound in the pursuit of novel bioactive molecules and targeted therapeutics.
References
Application Note: A Robust and Scalable Two-Step Synthesis of Tert-butyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and scalable two-step procedure for the synthesis of tert-butyl 2-(4-aminophenyl)acetate, a key intermediate in the pharmaceutical industry. The synthesis commences with the esterification of 4-nitrophenylacetic acid to yield tert-butyl 2-(4-nitrophenyl)acetate, followed by a catalytic hydrogenation to afford the final product. This protocol is designed to be a reliable and efficient method suitable for large-scale production, with a focus on safety and product purity.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a primary amine and a tert-butyl ester, allows for diverse chemical modifications. The presented two-step synthesis route offers a practical and cost-effective approach for its large-scale production. The first step involves the formation of the tert-butyl ester from 4-nitrophenylacetic acid. The subsequent step is a highly efficient catalytic hydrogenation of the nitro intermediate to the desired aniline derivative.
Synthesis Workflow
Figure 1: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of Tert-butyl 2-(4-nitrophenyl)acetate
This procedure details the esterification of 4-nitrophenylacetic acid using isobutylene gas under acidic catalysis.
Materials and Equipment:
-
A 100 L glass-lined reactor equipped with a mechanical stirrer, gas inlet, thermometer, and a pressure-equalized dropping funnel.
-
Chilling unit capable of maintaining the reactor temperature at 0-5 °C.
-
Isobutylene gas cylinder with a regulator and flow meter.
-
Standard laboratory glassware and personal protective equipment (PPE).
Procedure:
-
Charging the Reactor: Charge the 100 L reactor with 4-nitrophenylacetic acid (5.00 kg, 27.6 mol) and dichloromethane (40 L).
-
Cooling: Cool the resulting slurry to 0-5 °C with constant stirring.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (270 mL, 5.0 mol) via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Isobutylene Purge: Purge the reactor headspace with nitrogen, then introduce a slow stream of isobutylene gas into the reaction mixture via the gas inlet tube. Maintain a positive pressure of isobutylene.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 8-12 hours.
-
Quenching: Once the reaction is complete, stop the isobutylene flow and slowly quench the reaction by adding a cold (0-5 °C) aqueous solution of sodium bicarbonate (10% w/v, 20 L) with vigorous stirring. Ensure the final pH of the aqueous layer is between 7 and 8.
-
Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 L).
-
Washing: Combine all organic layers and wash with brine (15 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 2-(4-nitrophenyl)acetate as a solid.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.
Step 2: Large-Scale Synthesis of this compound
This procedure outlines the catalytic hydrogenation of the nitro-intermediate to the final product.
Materials and Equipment:
-
A 100 L stainless steel hydrogenation reactor (autoclave) equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature control system.
-
Hydrogen gas cylinder with a regulator.
-
Filtration system (e.g., a filter press or a large Büchner funnel with a celite pad).
-
Standard laboratory glassware and PPE.
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with tert-butyl 2-(4-nitrophenyl)acetate (5.00 kg, 21.1 mol), methanol (50 L), and 10% Palladium on Carbon (Pd/C, 250 g, 50% wet).
-
Inerting: Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to 4 bar and start vigorous stirring. Maintain the temperature between 25-30 °C. An exothermic reaction may be observed, and cooling may be required to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake and by HPLC analysis of reaction aliquots. The reaction is typically complete in 6-10 hours.
-
Catalyst Filtration: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst pad with methanol (2 x 5 L).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a crystalline solid.
Data Presentation
Table 1: Reactant and Product Stoichiometry (based on a 5.00 kg scale of 4-Nitrophenylacetic Acid)
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) | Density (g/mL) |
| Step 1: Esterification | |||||
| 4-Nitrophenylacetic Acid | 181.15 | 27.6 | 5.00 | - | - |
| Isobutylene | 56.11 | Excess | - | - | - |
| Sulfuric Acid (conc.) | 98.08 | 5.0 | 0.49 | 0.27 | 1.84 |
| Dichloromethane | 84.93 | - | - | 40 | 1.33 |
| Tert-butyl 2-(4-nitrophenyl)acetate | 237.25 | 27.6 (theoretical) | 6.55 (theoretical) | - | - |
| Step 2: Hydrogenation | |||||
| Tert-butyl 2-(4-nitrophenyl)acetate | 237.25 | 21.1 | 5.00 | - | - |
| 10% Palladium on Carbon (50% wet) | - | - | 0.25 | - | - |
| Hydrogen | 2.02 | Excess | - | - | - |
| Methanol | 32.04 | - | - | 50 | 0.792 |
| This compound | 207.27 | 21.1 (theoretical) | 4.37 (theoretical) | - | - |
Table 2: Expected Yields and Product Specifications
| Product | Appearance | Typical Yield (%) | Purity (by HPLC) (%) | Melting Point (°C) |
| Tert-butyl 2-(4-nitrophenyl)acetate | Off-white to pale yellow solid | 85-95 | ≥ 98 | 75-79 |
| This compound | White to off-white crystalline solid | 90-98 | ≥ 99 | 63-67 |
Safety Precautions
-
General: All operations should be carried out in a well-ventilated fume hood or a designated chemical synthesis area. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Step 1 (Esterification):
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Isobutylene is a flammable gas. Ensure there are no ignition sources in the vicinity. The reactor must be properly grounded.
-
The quenching process is exothermic and releases carbon dioxide. Add the bicarbonate solution slowly to control gas evolution.
-
-
Step 2 (Hydrogenation):
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly maintained and operated by trained personnel. Ensure the system is leak-proof.
-
Palladium on carbon is pyrophoric when dry. Handle the wet catalyst carefully and do not allow it to dry out in the air. The filtration of the catalyst should be done under a nitrogen atmosphere.
-
Conclusion
The described two-step synthesis provides a robust and scalable method for the production of high-purity this compound. The protocols are detailed to ensure reproducibility and safety in a large-scale manufacturing environment. This application note serves as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.
Application Notes: Tert-butyl 2-(4-aminophenyl)acetate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 2-(4-aminophenyl)acetate as a versatile building block in the synthesis of kinase inhibitors. This compound serves as a key intermediate for introducing a protected arylacetic acid moiety, which can be a crucial pharmacophore for binding to the ATP-binding site or allosteric sites of various kinases.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The design and synthesis of novel kinase inhibitors with high potency and selectivity remain an active area of research.
This compound is a valuable starting material in medicinal chemistry due to its bifunctional nature. The aniline moiety provides a reactive handle for a variety of coupling reactions, such as amide bond formation, Buchwald-Hartwig amination, and Suzuki coupling, allowing for the construction of diverse molecular scaffolds. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions in the final steps of a synthetic sequence to yield the active pharmaceutical ingredient.
Featured Application: Synthesis of a Novel Pyrido[2,3-d]pyrimidine-based Kinase Inhibitor
This section details the synthesis of a novel pyrido[2,3-d]pyrimidine-based kinase inhibitor, demonstrating the practical application of this compound. Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown significant potential as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence starting with the coupling of this compound with a functionalized pyrimidine core, followed by further elaboration and final deprotection.
Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine kinase inhibitor.
Experimental Protocols
Step 1: Buchwald-Hartwig Amination
This step couples the aniline moiety of this compound with a di-substituted pyrimidine.
-
Reaction: this compound + 2,4-dichloro-5-iodopyrimidine → Tert-butyl 2-(4-((2-chloro-5-iodopyrimidin-4-yl)amino)phenyl)acetate
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
2,4-dichloro-5-iodopyrimidine (1.1 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
Xantphos (0.1 eq)
-
Cs₂CO₃ (2.5 eq)
-
Dioxane, 100 °C, 12 h, under Argon atmosphere
-
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through celite and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Step 2: Sonogashira Coupling
A carbon-carbon bond is formed between the iodinated pyrimidine and a terminal alkyne.
-
Reaction: Tert-butyl 2-(4-((2-chloro-5-iodopyrimidin-4-yl)amino)phenyl)acetate + Terminal Alkyne → Tert-butyl 2-(4-((2-chloro-5-(alkynyl)pyrimidin-4-yl)amino)phenyl)acetate
-
Reagents and Conditions:
-
Product from Step 1 (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine, THF, 60 °C, 6 h, under Argon atmosphere
-
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Step 3: Intramolecular Cyclization
The pyrido[2,3-d]pyrimidine core is formed via an intramolecular cyclization.
-
Reaction: Tert-butyl 2-(4-((2-chloro-5-(alkynyl)pyrimidin-4-yl)amino)phenyl)acetate → Pyrido[2,3-d]pyrimidine Intermediate
-
Reagents and Conditions:
-
Product from Step 2 (1.0 eq)
-
Potassium tert-butoxide (1.2 eq)
-
DMF, 80 °C, 4 h
-
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
Step 4: Nucleophilic Aromatic Substitution (SNAr)
An amine is introduced at the C2 position of the pyrimidine ring.
-
Reaction: Pyrido[2,3-d]pyrimidine Intermediate + Amine → Protected Kinase Inhibitor
-
Reagents and Conditions:
-
Product from Step 3 (1.0 eq)
-
Amine (2.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol, 120 °C, 24 h
-
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography.
Step 5: Deprotection
The tert-butyl ester is removed to yield the final kinase inhibitor.
-
Reaction: Protected Kinase Inhibitor → Final Kinase Inhibitor
-
Reagents and Conditions:
-
Product from Step 4 (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM), Room temperature, 4 h
-
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is triturated with diethyl ether to precipitate the product, which is then collected by filtration and dried.
Data Presentation
The following table summarizes the inhibitory activity of a representative final compound against selected kinases.
| Kinase Target | IC₅₀ (nM) |
| EGFR | 15 |
| VEGFR2 | 45 |
| PDGFRβ | 80 |
| Src | >1000 |
Signaling Pathway
The synthesized pyrido[2,3-d]pyrimidine inhibitor primarily targets the EGFR and VEGFR2 signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.
Caption: Targeted EGFR and VEGFR2 signaling pathways.
Conclusion
This compound is a readily available and highly useful building block for the synthesis of diverse kinase inhibitors. Its application in the construction of a novel pyrido[2,3-d]pyrimidine-based inhibitor highlights its utility in modern drug discovery. The synthetic protocols provided herein can be adapted for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.
Application Notes and Protocols for Monitoring Reactions with Tert-butyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving tert-butyl 2-(4-aminophenyl)acetate. This compound is a valuable building block, notably used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] Accurate monitoring of its reactions, such as amide bond formation and acylation, is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. The following protocols describe the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Introduction to Analytical Monitoring
In-situ or at-line monitoring of chemical reactions provides real-time insights into reaction kinetics, the formation of intermediates, and the consumption of reactants.[6] This data is invaluable for process development and control in pharmaceutical and chemical research. The analytical techniques detailed below offer distinct advantages for monitoring reactions with this compound.
-
HPLC: Ideal for monitoring the progress of reactions in the liquid phase, particularly for compounds that are not easily volatilized. It allows for the quantification of reactants, products, and byproducts.
-
GC-MS: A powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds to make them amenable to GC analysis.
-
NMR Spectroscopy: Provides detailed structural information and can be used for quantitative analysis without the need for calibration curves under specific acquisition conditions. It is a non-destructive technique that can be used for in-situ monitoring.
Amide Bond Formation: A Case Study
A common reaction involving this compound is the formation of an amide bond with a carboxylic acid. This is a fundamental step in the synthesis of many larger molecules, including PROTACs. The reaction progress can be effectively monitored using HPLC.
Caption: Workflow for monitoring amide bond formation using HPLC.
HPLC Monitoring Protocol
This protocol is an example for monitoring the amide coupling between this compound and a generic carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the carboxylic acid (1.1 equiv) in a suitable solvent (e.g., Dichloromethane or DMF). Add a coupling agent (e.g., HATU, 1.2 equiv) and a base (e.g., DIPEA, 2.0 equiv). Stir the reaction at room temperature.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it with a mixture of acetonitrile and water (1:1, v/v) to a final volume of 1 mL.
-
HPLC Analysis: Inject an appropriate volume (e.g., 10 µL) of the diluted sample onto the HPLC system.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Presentation:
The percentage conversion of this compound can be calculated by monitoring the decrease in its peak area relative to the initial peak area (at t=0).
| Time (minutes) | Peak Area of Reactant | % Conversion |
| 0 | 1,500,000 | 0% |
| 15 | 975,000 | 35% |
| 30 | 525,000 | 65% |
| 60 | 150,000 | 90% |
| 120 | < 15,000 | >99% |
Acylation Reaction Monitoring
The amino group of this compound can be acylated using an acyl chloride. This reaction can be monitored by GC-MS, often after derivatization of the product if it is not sufficiently volatile.
Caption: Workflow for monitoring an acylation reaction using GC-MS.
GC-MS Monitoring Protocol
This is an example protocol for monitoring the acylation of this compound with an acyl chloride.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF) and add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv). Cool the mixture to 0 °C and add the acyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir.
-
Sampling and Workup: At various time points, take an aliquot of the reaction mixture and quench it with a saturated aqueous solution of sodium bicarbonate. Extract the organic components with ethyl acetate.
-
Derivatization (if necessary): For less volatile products, a derivatization step such as silylation can be performed to increase volatility for GC-MS analysis.[7]
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS system.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Data Presentation:
The relative abundance of the reactant and product can be determined by integrating the corresponding peaks in the total ion chromatogram (TIC).
| Time (minutes) | Reactant Peak Area (TIC) | Product Peak Area (TIC) |
| 0 | 2,000,000 | 0 |
| 20 | 1,200,000 | 750,000 |
| 40 | 400,000 | 1,500,000 |
| 60 | < 20,000 | 1,900,000 |
In-situ Reaction Monitoring with NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reaction progress without the need for sampling and quenching, providing real-time kinetic data.[6]
Caption: Workflow for in-situ NMR reaction monitoring.
NMR Monitoring Protocol
This protocol provides a general framework for monitoring a reaction of this compound in an NMR tube.
Experimental Protocol:
-
Sample Preparation: In an NMR tube, dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., mesitylene).
-
Initiation of Reaction: Add the other reactant(s) to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular intervals. The acquisition time for each spectrum should be short relative to the reaction rate.
-
Data Analysis: Process the spectra and integrate the signals corresponding to the reactant and the product. The tert-butyl signal of the starting material (a singlet around 1.4-1.5 ppm) is often a good peak to monitor for its disappearance, while new signals corresponding to the product will appear.
NMR Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ |
| Internal Standard | Mesitylene or other suitable standard |
| Experiment | 1D ¹H NMR |
| Acquisition Time | 1-2 seconds |
| Delay Time | 5 seconds |
| Number of Scans | 4-16 (depending on concentration) |
Data Presentation:
The concentration of the reactant and product can be determined by comparing the integral of their respective characteristic peaks to the integral of the internal standard.
| Time (minutes) | Integral of Reactant (t-butyl) | Integral of Product |
| 0 | 9.0 | 0.0 |
| 10 | 6.3 | 2.7 |
| 30 | 2.7 | 6.3 |
| 60 | 0.9 | 8.1 |
| 120 | < 0.1 | 8.9 |
By applying these analytical methods, researchers can gain a comprehensive understanding of reactions involving this compound, leading to more efficient and robust synthetic processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
Application Notes and Protocols for the Purification of Tert-butyl 2-(4-aminophenyl)acetate via Column Chromatography
Introduction
Tert-butyl 2-(4-aminophenyl)acetate is a valuable intermediate in organic synthesis, notably utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The purity of this compound is critical for the successful synthesis of downstream products and for ensuring reliable biological data. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The procedure is designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound.
The primary challenge in the chromatographic purification of aromatic amines on silica gel is the interaction between the basic amino group and the acidic silanol groups on the silica surface.[2][3] This can lead to peak tailing, poor separation, and potential degradation of the compound. The protocol outlined below addresses this issue by employing a mobile phase modifier to improve the elution profile and achieve efficient purification.
Experimental Protocol
This protocol details the materials and methodology for the purification of this compound using flash column chromatography.
Materials:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (Et3N)
-
-
Crude Sample: this compound (synthesis residue)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis of Crude Mixture:
-
Prepare a developing solvent system of hexane and ethyl acetate. A starting ratio of 4:1 (Hexane:Ethyl Acetate) is recommended.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under a UV lamp. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. Adjust the solvent polarity by increasing the proportion of ethyl acetate if the Rf is too low.
-
-
Column Preparation (Dry Packing):
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Carefully pour the dry silica gel into the column. Gently tap the column to ensure even packing and to remove any air pockets.[4]
-
Add another layer of sand on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.[5]
-
Pre-elute the column with the initial, least polar mobile phase (e.g., Hexane with 0.5% Triethylamine) to wet and equilibrate the silica gel.[4]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin the elution with a non-polar mobile phase, such as n-hexane with 0.5% triethylamine. The triethylamine is added to the mobile phase to compete with the basic amine of the target compound for the acidic sites on the silica gel, thus improving the peak shape and recovery.[2][3]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient is from 100% hexane to a 4:1 or 3:1 mixture of hexane and ethyl acetate.[6][7]
-
Maintain a constant flow rate. If using air pressure (flash chromatography), apply gentle and consistent pressure.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or a fraction collector.
-
Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal and Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
-
Determine the weight of the purified product and calculate the yield.
-
Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
-
Data Presentation
The following table summarizes the key parameters and expected results for the column chromatography purification of this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard silica gel is effective when used with a basic modifier in the mobile phase. |
| Column Dimensions | Dependent on the amount of crude product | A general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight. |
| Mobile Phase | n-Hexane/Ethyl Acetate with 0.5% Et3N | A gradient elution from 0% to 25% ethyl acetate is typically effective. |
| TLC Rf of Pure Product | ~0.25 in 4:1 Hexane:Ethyl Acetate | This is an estimated value and should be determined experimentally before running the column. |
| Sample Loading | Dry loading | Pre-adsorbing the crude mixture onto silica gel is recommended for better separation. |
| Elution Mode | Gradient | A gradual increase in polarity allows for the separation of impurities with different polarities from the target compound. |
| Expected Purity | >98% | Purity should be confirmed by analytical methods such as HPLC or NMR. |
| Expected Yield | 80-95% | The yield will depend on the purity of the crude material and the efficiency of the chromatographic separation. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the column chromatography purification process.
Caption: Workflow for the purification of this compound.
Logical Relationship of Components
This diagram shows the relationship between the key components of the chromatographic system.
Caption: Interplay of components in the chromatographic separation.
References
Application Notes and Protocols: Experimental Conditions for Boc Deprotection of Tert-butyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of the Boc group from Tert-butyl 2-(4-aminophenyl)acetate, a compound featuring both a Boc-protected aniline and a tert-butyl ester. The selective deprotection of the N-Boc group in the presence of the acid-labile tert-butyl ester presents a common challenge in multi-step synthesis. These notes offer a comparative overview of common deprotection strategies, detailed experimental protocols, and a discussion of the underlying reaction mechanisms.
Deprotection Strategies and Considerations
The removal of a Boc group is an acid-catalyzed process that involves the protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[2] However, the presence of a tert-butyl ester in the target molecule, this compound, necessitates careful selection of deprotection conditions to avoid concomitant cleavage of the ester group.
Standard strong acidic conditions, such as neat trifluoroacetic acid (TFA), can lead to the removal of both the Boc group and the tert-butyl ester. Therefore, milder and more selective methods are often preferred. The most common reagents for Boc deprotection are TFA in a solvent such as dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane.[3][4] The choice between these reagents and the specific reaction conditions can be optimized to favor the selective deprotection of the N-Boc group.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common experimental conditions for the Boc deprotection of anilines and related substrates, providing a basis for selecting an appropriate method for this compound.
| Reagent/Catalyst | Solvent | Concentration | Temperature (°C) | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) | 0 to Room Temp | 30 min - 4 h | A common and effective method. Lower TFA concentrations and temperatures can improve selectivity.[3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp | 30 min - 2 h | Often provides good selectivity for N-Boc deprotection over tert-butyl esters.[4][5] |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | 1.5-3.0 equiv. | Room Temp | 2 - 16 h | Reported to be selective for N-Boc deprotection in the presence of tert-butyl esters.[6] |
| Methanesulfonic Acid (MeSO₃H) | tBuOAc/CH₂Cl₂ (4:1) | 1.5-3.0 equiv. | Room Temp | 2 - 16 h | Another option for selective N-Boc removal.[6] |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temp | 1 - 4 h | A mild method for selective deprotection.[7] |
| Thermal Deprotection | Methanol or TFE | N/A | 120-240 °C | 20 min - 1 h | An acid-free method that can offer selectivity based on temperature control.[8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the Boc deprotection of an aromatic amine using a TFA/DCM mixture. Optimization of the TFA concentration and reaction time may be necessary to maximize selectivity for the N-Boc group over the tert-butyl ester.
Materials:
-
Tert-butyl 2-(4-(tert-butoxycarbonylamino)phenyl)acetate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Tert-butyl 2-(4-(tert-butoxycarbonylamino)phenyl)acetate (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 20% v/v) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 30 minutes to 2 hours), carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is often cited for its high selectivity in removing N-Boc groups in the presence of tert-butyl esters.[5]
Materials:
-
Tert-butyl 2-(4-(tert-butoxycarbonylamino)phenyl)acetate
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a stirred solution or suspension of Tert-butyl 2-(4-(tert-butoxycarbonylamino)phenyl)acetate (1 equivalent) in a round-bottom flask, add 4 M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture.
-
If precipitation occurs, collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
If the product remains in solution, remove the solvent and excess HCl under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Tert-butyl 2-(4-aminophenyl)acetate synthesis
Technical Support Center: Tert-butyl 2-(4-aminophenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound, with a focus on addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common approach is the esterification of 4-aminophenylacetic acid with a tert-butyl source. Key methods include:
-
Fischer-Speier Esterification: Direct reaction of 4-aminophenylacetic acid with tert-butanol under strong acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).[1][2]
-
Reaction with Isobutylene: Acid-catalyzed addition of isobutylene to 4-aminophenylacetic acid.
-
Use of Tert-butyl Trichloroacetimidate: Reaction of the carboxylic acid with tert-butyl trichloroacetimidate, which can proceed under milder conditions.
Due to the presence of the reactive amino group, a protection/deprotection strategy is often employed to improve yield and minimize side reactions.[3]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this synthesis can stem from several factors:
-
Dehydration of Tert-butanol: Under the acidic and often heated conditions of Fischer esterification, tert-butanol readily dehydrates to form isobutylene gas, which escapes the reaction mixture and reduces the availability of the alcohol for esterification.[4]
-
Side Reactions of the Amino Group: The aniline-like amino group is susceptible to oxidation and polymerization under acidic conditions, leading to the formation of colored impurities and loss of starting material.[3]
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, it is necessary to either use a large excess of one reactant (typically the alcohol) or remove water as it is formed.[1][5]
-
Steric Hindrance: The bulky tert-butyl group can make the esterification reaction sterically hindered, requiring more forcing conditions which can, in turn, promote side reactions.
Q3: Should I protect the amino group of 4-aminophenylacetic acid before esterification?
A3: Yes, protecting the amino group is highly recommended to achieve a higher yield and purity of the final product. The unprotected amino group can be protonated by the acid catalyst, reducing its effectiveness, and is also prone to oxidation.[6] A common protection strategy is acetylation to form the corresponding acetamide. This protecting group can be removed under acidic or basic conditions after the esterification is complete.[7]
Q4: What are the key parameters to control during the Fischer esterification of 4-aminophenylacetic acid with tert-butanol?
A4: To optimize the yield, consider the following parameters:
-
Temperature: Keep the reaction temperature as low as possible to minimize the dehydration of tert-butanol.[4]
-
Catalyst Loading: Use a catalytic amount of a strong acid. Excessive acid can promote side reactions.
-
Reactant Ratio: A significant excess of tert-butanol can help to drive the equilibrium towards the ester product.[5]
-
Water Removal: If possible, use a Dean-Stark apparatus to remove water as it is formed, which will also help to shift the equilibrium.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalysis due to protonation of the amino group. | Protect the amino group (e.g., as an acetamide) before esterification. |
| Dehydration of tert-butanol to isobutylene.[4] | Maintain a lower reaction temperature (e.g., 50-60 °C). Consider using a milder esterification method. | |
| Reaction has not reached completion. | Increase the reaction time and monitor progress by TLC or LC-MS. Use a large excess of tert-butanol.[5] | |
| Formation of Dark/Colored Impurities | Oxidation or polymerization of the unprotected aniline moiety.[3] | Protect the amino group prior to esterification. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation/Purification | Product is soluble in both organic and aqueous phases at different pH values. | Carefully adjust the pH of the aqueous phase during workup to ensure the product is in its neutral form for efficient extraction into the organic layer. |
| Presence of unreacted 4-aminophenylacetic acid. | Wash the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via N-Acetylation, Esterification, and Deprotection
Step 1: N-Acetylation of 4-aminophenylacetic acid
-
Suspend 4-aminophenylacetic acid (1 equivalent) in water.
-
Cool the suspension in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.
-
Slowly add a solution of sodium acetate (3 equivalents) in water, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Acidify the mixture with hydrochloric acid to precipitate the N-acetyl-4-aminophenylacetic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Tert-butyl Esterification
-
Dissolve N-acetyl-4-aminophenylacetic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of tert-butanol and a non-polar solvent like toluene).
-
Add tert-butanol (5-10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC. A Dean-Stark trap can be used to remove water if toluene is used as a co-solvent.[1]
-
Once the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected ester.
Step 3: Deprotection of the N-acetyl group
-
Dissolve the crude N-acetyl-tert-butyl 2-(4-aminophenyl)acetate in methanol.
-
Add an aqueous solution of hydrochloric acid (e.g., 3 M HCl).
-
Reflux the mixture for 4-6 hours, monitoring the deprotection by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Visualizations
Caption: Recommended two-step synthesis pathway for this compound.
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Reactions of Tert-butyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Tert-butyl 2-(4-aminophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The primary amino group on the phenyl ring is the most reactive site. Therefore, the most common reactions are:
-
N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form an amide.
-
N-Alkylation: Reaction with alkylating agents (e.g., alkyl halides) to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid (generated in situ) to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer, coupling reactions).
Q2: What are the potential side products I should be aware of during these reactions?
A2: Each reaction type has a characteristic set of potential side products. Please refer to the specific troubleshooting guides below for detailed information.
Troubleshooting Guides
N-Acylation Reactions
Issue: Formation of a Diacylated Side Product
During the N-acylation of this compound, the formation of a diacylated byproduct, where two acyl groups are attached to the nitrogen atom, is a potential side reaction.
Diagram of N-Acylation and Side Reaction:
Technical Support Center: Optimizing Coupling Reactions for Tert-butyl 2-(4-aminophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-(4-aminophenyl)acetate. Here, you will find information to optimize your coupling reactions, troubleshoot common issues, and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The primary reactive site on this compound is the aniline-type primary amine. Therefore, the most common coupling reactions are:
-
Amide Bond Formation: Acylation of the amino group with a carboxylic acid using a coupling reagent to form an amide bond. This is a widely used reaction in the synthesis of pharmaceuticals and other complex molecules.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between the amino group and an aryl halide or triflate. This method is excellent for forming carbon-nitrogen (C-N) bonds.[1]
Q2: My amide coupling reaction with this compound is giving a low yield. What are the potential causes?
A2: Low yields in amide coupling reactions involving anilines, which are less nucleophilic than aliphatic amines, can be due to several factors:
-
Poor activation of the carboxylic acid: The coupling reagent may not be efficient enough, or the activation time could be too short.
-
Steric hindrance: If either the carboxylic acid or the aniline has bulky substituents near the reactive site, the reaction rate can be significantly reduced.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature can greatly influence the reaction outcome. For instance, the use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often crucial.[2]
-
Presence of water: Moisture can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and failure of the coupling reaction. It is essential to use anhydrous solvents.[2]
Q3: I am observing side products in my Buchwald-Hartwig amination. What could they be and how can I minimize them?
A3: Common side reactions in Buchwald-Hartwig amination include:
-
Reductive dehalogenation of the aryl halide: This results in the formation of an arene byproduct.
-
Homocoupling of the aniline: This leads to the formation of a diarylamine dimer.
To minimize these side reactions, careful selection of the palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos are often effective in promoting the desired cross-coupling and suppressing side reactions.[3] The choice of base and solvent also plays a significant role.
Q4: Is the tert-butyl ester group stable under typical amide coupling and Buchwald-Hartwig conditions?
A4: The tert-butyl ester is generally stable under the neutral or basic conditions used for most amide coupling and Buchwald-Hartwig reactions. However, it is sensitive to acidic conditions. Strong acids will lead to the cleavage of the tert-butyl group, forming isobutylene and the corresponding carboxylic acid.[4] Therefore, it is important to avoid acidic workups or the use of acidic additives during the reaction. Some palladium catalysts, in combination with certain reagents, could potentially facilitate the cleavage of the tert-butyl ester, although this is less common under standard coupling conditions.
Troubleshooting Guides
Amide Bond Formation
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient carboxylic acid activation. | Use a more powerful coupling reagent such as HATU or HCTU. Ensure adequate pre-activation time (15-30 minutes) before adding the amine. |
| Low nucleophilicity of the aniline. | Increase the reaction temperature (e.g., to 50-60 °C). Consider using a stronger, non-nucleophilic base. | |
| Steric hindrance. | Prolong the reaction time. Consider using a less sterically hindered coupling reagent. | |
| Racemization of Chiral Carboxylic Acid | Over-activation of the carboxylic acid or use of a strong base. | Add a racemization suppressor like HOBt or HOAt. Use a weaker base such as N-methylmorpholine (NMM). |
| Difficulty in Product Purification | Urea byproducts from carbodiimide reagents (DCC, EDC). | If using DCC, the dicyclohexylurea byproduct is often insoluble and can be filtered off. With EDC, the byproduct is water-soluble and can be removed with an aqueous workup. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Ensure the use of an appropriate palladium precursor and ligand. Pre-forming the active catalyst may be beneficial. |
| Inappropriate base or solvent. | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF). | |
| Significant Side Reactions (e.g., dehalogenation) | Suboptimal ligand. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). Adjust the catalyst-to-ligand ratio. |
| Inconsistent Results | Presence of oxygen. | Degas the solvent and ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). |
Data Presentation
Table 1: Typical Conditions for Amide Coupling of this compound with a Generic Carboxylic Acid
| Coupling Reagent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA (2.0) | DMF | 25 | 2-4 | 85-95 | Highly efficient for sterically hindered substrates.[5] |
| HBTU | DIPEA (2.0) | DMF | 25 | 4-8 | 80-90 | A common and effective coupling reagent. |
| EDC/HOBt | DIPEA (1.5) | DCM | 25 | 12-18 | 70-85 | Economical choice; requires aqueous workup to remove byproducts. |
| PyBOP | DIPEA (2.0) | DMF/DCM | 25 | 2-6 | 80-90 | Good for sensitive substrates; byproducts are generally soluble. |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of an Aryl Bromide with this compound
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | NaOtBu (1.2) | Toluene | 80-100 | 4-12 | 80-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 100 | 12-24 | 75-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene | 110 | 18-24 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) followed by the base (e.g., NaOtBu, 1.2 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for Amide Coupling Reaction.
Caption: Troubleshooting Logic for Buchwald-Hartwig Amination.
References
Preventing degradation of Tert-butyl 2-(4-aminophenyl)acetate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tert-butyl 2-(4-aminophenyl)acetate during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is an organic chemical compound with the molecular formula C₁₂H₁₇NO₂.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.
Q2: What are the primary causes of degradation for this compound during storage?
The degradation of this compound is primarily caused by three main factors:
-
Oxidation: The aromatic amine group (-NH₂) is susceptible to oxidation, which can be initiated by exposure to air (oxygen). This can lead to the formation of colored impurities.
-
Hydrolysis: The tert-butyl ester group is sensitive to acidic or basic conditions and can undergo hydrolysis, especially in the presence of moisture, to form 4-aminophenylacetic acid and tert-butanol.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.
Q3: What are the ideal storage conditions to prevent degradation?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: 2-8°C.
-
Atmosphere: Inert atmosphere (e.g., Argon or Nitrogen).
-
Light: Keep in a dark place, protected from light.
-
Moisture: Store in a tightly sealed container in a dry place.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Problem 1: The compound has developed a yellow or brownish color.
-
Possible Cause: This discoloration is a common indicator of oxidation of the 4-aminophenyl group. This is likely due to exposure to air (oxygen) and potentially accelerated by light or elevated temperatures.
-
Solution:
-
Verify Purity: Analyze the material using a suitable analytical method like HPLC-UV to determine the purity and identify potential degradation products.
-
Purge with Inert Gas: Before sealing the container for storage, purge the headspace with an inert gas such as argon or nitrogen to displace any oxygen.
-
Store Properly: Ensure the compound is stored in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light, and place it in a refrigerator at 2-8°C.
-
Problem 2: The compound appears clumpy or has a different consistency.
-
Possible Cause: This could be a sign of moisture absorption, which can lead to hydrolysis of the tert-butyl ester.
-
Solution:
-
Check for Hydrolysis Products: Use analytical techniques like HPLC or NMR to check for the presence of 4-aminophenylacetic acid.
-
Use a Desiccator: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel) to minimize exposure to humidity.
-
Handle in a Dry Environment: When handling the compound, do so in a low-humidity environment, such as a glove box, if possible.
-
Problem 3: Inconsistent experimental results using a stored batch of the compound.
-
Possible Cause: The compound may have undergone partial degradation, leading to a lower effective concentration of the active molecule and the presence of impurities that could interfere with reactions.
-
Solution:
-
Re-analyze the Compound: Before use, re-confirm the purity of the stored material using a validated analytical method.
-
Purify if Necessary: If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
-
Implement Strict Storage Protocols: Ensure that all researchers are following the recommended storage and handling procedures to prevent future degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions and Potential Degradation Pathways
| Parameter | Recommended Condition | Potential Degradation Pathway if Deviated |
| Temperature | 2-8°C | Increased rate of oxidation and hydrolysis |
| Atmosphere | Inert (Argon, Nitrogen) | Oxidation of the aminophenyl group |
| Light | In the dark (amber vial) | Photodegradation |
| Moisture | Dry (desiccator) | Hydrolysis of the tert-butyl ester |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of this compound and detect the presence of degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) can be a starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram. The peak corresponding to this compound should be the major peak. The appearance of new peaks, especially a more polar peak corresponding to 4-aminophenylacetic acid, would indicate degradation.
Protocol 2: Monitoring Oxidation by UV-Vis Spectroscopy
This method can be used as a quick check for the onset of oxidation.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A suitable UV-grade solvent in which the compound is soluble (e.g., ethanol or acetonitrile).
-
Procedure:
-
Prepare a solution of the fresh, pure compound at a known concentration and record its UV-Vis spectrum.
-
Prepare a solution of the stored compound at the same concentration.
-
Record the UV-Vis spectrum of the stored sample.
-
-
Interpretation: Aromatic amines typically have characteristic absorption bands in the UV region. The formation of oxidized species can lead to a bathochromic shift (shift to longer wavelengths) and the appearance of new absorption bands in the visible region, which would correspond to the observed discoloration.
Visualizations
References
Technical Support Center: Effective Removal of Impurities from Crude Tert-butyl 2-(4-aminophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude Tert-butyl 2-(4-aminophenyl)acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Purification
-
Question: I am experiencing a significant loss of product during the purification of crude this compound. What are the possible reasons and how can I improve the yield?
-
Answer: Low recovery of your target compound can stem from several factors depending on the purification method employed.
-
Recrystallization:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to product loss in the mother liquor. Consider using a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as ethyl acetate/hexanes or ethanol/water, can be effective.
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Column Chromatography:
-
Improper Eluent Polarity: If the eluent is too polar, the product may elute too quickly along with more polar impurities. Conversely, if the eluent is not polar enough, the product may not elute from the column at all. Optimize the eluent system using thin-layer chromatography (TLC) beforehand to achieve good separation between your product and impurities.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and co-elution of the product with impurities. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Decomposition on Silica Gel: Some amino compounds can be sensitive to the acidic nature of silica gel, leading to degradation. This can be mitigated by deactivating the silica gel with a small amount of a tertiary amine, like triethylamine, added to the eluent system (e.g., 0.1-1% v/v).
-
-
Liquid-Liquid Extraction:
-
Incorrect pH: The aqueous phase's pH is critical for separating acidic or basic impurities. To remove acidic impurities, the aqueous phase should be basic (e.g., saturated sodium bicarbonate solution). To remove basic impurities, an acidic wash (e.g., dilute HCl) can be used, but be mindful that the desired product is also basic and will partition into the aqueous phase if the pH is too low.
-
Insufficient Extractions: A single extraction is often not enough to completely remove impurities. Perform multiple extractions (typically 2-3) with fresh solvent to ensure thorough separation.
-
-
Issue 2: Persistent Impurities After Purification
-
Question: Despite purification, I am still observing impurities in my this compound, as confirmed by NMR or LC-MS. What are these impurities and how can I remove them?
-
Answer: The nature of the persistent impurities depends on the synthetic route used to prepare your compound.
-
If Synthesized via Reduction of Tert-butyl 2-(4-nitrophenyl)acetate:
-
Unreacted Starting Material: The nitro-aromatic starting material is a common impurity. This can be addressed by ensuring the reduction reaction goes to completion. For purification, column chromatography is typically effective in separating the more polar amine product from the less polar nitro starting material.
-
Azo/Azoxy Byproducts: Over-reduction or side reactions can lead to the formation of colored azo or azoxy compounds. These are often more challenging to remove. Careful column chromatography with a well-chosen eluent system is the most effective method. Sometimes, a recrystallization from a suitable solvent can also help in removing these colored impurities.
-
-
If Synthesized via Fischer Esterification of 4-Aminophenylacetic Acid:
-
Unreacted 4-Aminophenylacetic Acid: The starting carboxylic acid is a common impurity. This can be removed by washing the organic solution of the crude product with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The acidic starting material will be deprotonated and partition into the aqueous phase.
-
Unreacted Tert-butanol: Residual tert-butanol can be removed by washing the organic phase with water or brine. Due to its relatively high boiling point, it can also be removed under high vacuum.
-
Di-tert-butyl Ether: This can form as a byproduct under the acidic conditions of the esterification. It is a non-polar impurity and can usually be separated by column chromatography.
-
-
Issue 3: Oily Product Instead of a Solid
-
Question: My purified this compound is an oil, but it is reported to be a solid. What could be the reason?
-
Answer: An oily product when a solid is expected often indicates the presence of impurities that are depressing the melting point.
-
Residual Solvent: Ensure that all solvents used during the purification process (e.g., from column chromatography or recrystallization) have been thoroughly removed under vacuum.
-
Presence of Impurities: Even small amounts of the impurities mentioned in Issue 2 can prevent your product from solidifying. A second purification step, for example, recrystallization after column chromatography, may be necessary to achieve the desired purity for crystallization.
-
Polymorphism: While less common, the product might exist in different crystalline forms (polymorphs), one of which could be a low-melting solid or an oil at room temperature. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are directly related to the synthetic method used:
-
From reduction of the nitro precursor: Unreacted tert-butyl 2-(4-nitrophenyl)acetate and potentially colored byproducts like azo and azoxy compounds.
-
From Fischer esterification: Unreacted 4-aminophenylacetic acid, unreacted tert-butanol, and di-tert-butyl ether.
Q2: Which purification method is generally the most effective for this compound?
A2: A combination of methods often yields the best results. A typical purification sequence would be:
-
An initial work-up involving liquid-liquid extraction to remove acidic or basic starting materials.
-
Followed by flash column chromatography on silica gel to separate the product from other organic impurities.
-
Finally, recrystallization from a suitable solvent system to obtain a highly pure, crystalline product.
Q3: What are some recommended solvent systems for the purification of this compound?
A3:
-
Column Chromatography: A gradient of ethyl acetate in hexanes (or petroleum ether) is commonly used. A typical starting point would be 5-10% ethyl acetate in hexanes, gradually increasing the polarity to elute the product. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine on the silica gel.
-
Recrystallization: A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) is often effective. Common combinations include:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Hexanes
-
Ethanol / Water
-
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It can be used to:
-
Assess the purity of the crude material.
-
Optimize the solvent system for column chromatography.
-
Identify which fractions from column chromatography contain the desired product.
-
Check the purity of the final product after recrystallization. A common mobile phase for TLC analysis of this compound is a mixture of ethyl acetate and hexanes. The spots can be visualized under UV light and/or by staining with a suitable agent like potassium permanganate or ninhydrin.
Data Presentation
| Purification Method | Key Parameters | Typical Purity of Starting Material | Expected Purity of Final Product | Typical Yield |
| Recrystallization | Solvent System: Ethyl Acetate/Hexanes | 85-95% | >98% | 70-90% |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexanes/Ethyl Acetate gradient | 70-90% | >97% | 80-95% |
| Liquid-Liquid Extraction | Aqueous Wash: Saturated NaHCO₃ | Varies (removes acidic impurities) | Purity increase depends on initial impurity profile | >95% |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and the nature and amount of impurities in the crude material.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution to form a slurry.
-
Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully add the dry slurry containing the crude product to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity eluent and gradually increasing the polarity, is often effective. For example, start with 10% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The product should start to crystallize.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A typical workflow for the purification of crude this compound.
Caption: Troubleshooting guide for low yield in purification processes.
Technical Support Center: Purification of Tert-butyl 2-(4-aminophenyl)acetate
Welcome to the technical support center for the purification of Tert-butyl 2-(4-aminophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: The most common impurities largely depend on the synthetic route employed. If synthesized via Fischer esterification from 4-aminophenylacetic acid and tert-butanol, you can expect to find:
-
Unreacted 4-aminophenylacetic acid: Due to the equilibrium nature of the Fischer esterification, some starting material will likely remain.[1][2][3]
-
Di-tert-butyl ether: Formed from the acid-catalyzed self-condensation of tert-butanol.
-
Isobutylene: A gaseous byproduct from the dehydration of tert-butanol, which is unlikely to be present in the final solid product.
-
Polymerization byproducts: Aromatic amines can be susceptible to oxidation and polymerization, especially if exposed to air and light for extended periods.
Q2: My NMR spectrum shows broad peaks for the amine proton. Is this normal?
A2: Yes, it is quite common for the amine protons (-NH2) to appear as a broad singlet in the 1H NMR spectrum. The exact chemical shift and peak shape can be influenced by the solvent used, concentration, and the presence of any acidic or basic impurities.
Q3: What is the recommended storage condition for this compound?
A3: To prevent degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Aromatic amines can be sensitive to light and air, which can lead to oxidation and discoloration.
Q4: Can I use acid-base extraction to purify the crude product?
A4: Yes, an acid-base extraction is a viable initial purification step. The basic amine group allows the product to be extracted into an acidic aqueous solution, leaving non-basic organic impurities behind. Subsequently, neutralizing the aqueous layer will precipitate the purified product. However, be cautious as the ester group is sensitive to both strong acid and strong base, which can cause hydrolysis back to the carboxylic acid. Use dilute acids and bases and perform the extractions at low temperatures to minimize this risk.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Crystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product oils out during crystallization. | The solvent system is not optimal; the compound is precipitating too quickly from a supersaturated solution. | 1. Try a different solvent or solvent mixture. Good starting points for this compound include ethanol/water, ethyl acetate/hexanes, or toluene. 2. Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Try adding the anti-solvent more slowly while vigorously stirring. |
| Low recovery after crystallization. | The compound has high solubility in the chosen solvent, even at low temperatures. The initial crude product has a low purity. | 1. Reduce the amount of solvent used to dissolve the crude product. 2. Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. 3. Perform a preliminary purification step (e.g., column chromatography or acid-base extraction) to increase the purity of the material to be crystallized. |
| Product is still impure after crystallization. | The impurities have similar solubility profiles to the product and co-crystallize. | 1. Try a different recrystallization solvent. 2. Perform a second recrystallization. 3. Consider using a different purification technique, such as column chromatography, to remove the persistent impurities prior to a final crystallization step. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Significant peak tailing on silica gel column. | The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface. | 1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will compete with your compound for binding to the acidic sites on the silica. 2. Use a less acidic stationary phase, such as alumina (neutral or basic). 3. Consider using an amine-functionalized silica gel column. |
| Product does not elute from the silica gel column. | The eluent is not polar enough to displace the compound from the stationary phase. | 1. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. 2. If a highly polar eluent is still ineffective, try adding a small amount of methanol to your mobile phase. |
| Poor separation of product from impurities. | The chosen eluent system does not provide sufficient resolution between the product and impurities. | 1. Optimize the solvent system by testing different ratios of polar and non-polar solvents using Thin Layer Chromatography (TLC) before running the column. 2. Try a different solvent system altogether. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Dry pack a flash chromatography column with silica gel in the desired non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate. To mitigate peak tailing, 0.5% triethylamine can be added to the eluent mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Good solvent choices are those in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. A patent for a similar compound, 4-tert-Butylphenylacetic acid, suggests recrystallization from a 50% aqueous ethanol solution.[4]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Synthesis of Tert-butyl 2-(4-aminophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 2-(4-aminophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the Fischer esterification of 4-aminophenylacetic acid with tert-butanol, using an acid catalyst. This method is favored for its use of readily available and inexpensive starting materials.
Q2: What are the key factors that influence the reaction rate of this esterification?
A2: The primary factors affecting the reaction rate are temperature, catalyst type and concentration, and the molar ratio of reactants.[1][2] Optimizing these parameters is crucial for improving the reaction speed and overall yield.
Q3: Can the amino group on 4-aminophenylacetic acid interfere with the esterification reaction?
A3: Yes, the amino group is basic and can be protonated by the acid catalyst, potentially reducing its effectiveness. It can also undergo side reactions, such as acylation if an activating agent is used improperly. Careful selection of the catalyst and reaction conditions is necessary to minimize these interferences.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[3] These methods allow for the quantitative or semi-quantitative assessment of the consumption of starting materials and the formation of the product.
Q5: What are the typical storage conditions for this compound?
A5: The compound should be stored in a dark place under an inert atmosphere at 2-8°C.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes:
-
Inefficient Water Removal: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus reducing the yield.
-
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature to reach completion in a reasonable timeframe.
-
Steric Hindrance: The bulky tert-butyl group presents significant steric hindrance, which can slow down the reaction rate compared to esterifications with primary or secondary alcohols.
Solutions:
| Parameter | Recommended Action |
| Water Removal | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. |
| Catalyst | Use a fresh, anhydrous strong acid catalyst such as sulfuric acid (H₂SO₄) or a solid acid catalyst like Dowex 50Wx8.[1][5] Ensure the catalyst loading is optimized; a good starting point is 5-10 mol% relative to the carboxylic acid. |
| Temperature | Increase the reaction temperature to the reflux temperature of the solvent. A kinetic study on a similar esterification showed a significant increase in reaction rate with increasing temperature.[5] |
| Reaction Time | Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
Issue 2: Formation of Side Products
Possible Causes:
-
Dehydration of Tert-butanol: In the presence of a strong acid catalyst, tert-butanol can dehydrate to form isobutylene, especially at higher temperatures.[6]
-
N-Acetylation: If acetic anhydride or acetyl chloride is used as an activating agent for the carboxylic acid, the amino group of 4-aminophenylacetic acid can be acetylated.
-
Polymerization: Under harsh acidic conditions, side reactions involving the aromatic ring or the amino group could lead to polymeric byproducts.
Solutions:
| Parameter | Recommended Action |
| Dehydration | Maintain a controlled reaction temperature. Using a milder, solid acid catalyst can sometimes reduce the extent of alcohol dehydration. |
| N-Acetylation | When using activating agents, consider protecting the amino group prior to esterification. For direct Fischer esterification, this is not a concern. |
| Polymerization | Avoid excessively high temperatures and prolonged reaction times after the reaction has reached completion. |
Data Presentation
The following table summarizes the effect of various parameters on the reaction rate of a model esterification reaction between tert-butanol and acetic acid, which can provide insights into optimizing the synthesis of this compound.[1][5]
| Parameter | Condition 1 | Conversion (%) | Condition 2 | Conversion (%) | Trend |
| Temperature | 50°C | Lower | 80°C | Higher | Increased temperature leads to a higher reaction rate.[5] |
| Catalyst Loading | 25 g/L | Lower | 50 g/L | Higher | A higher catalyst concentration generally increases the reaction rate.[5] |
| Molar Ratio (Acid:Alcohol) | 1:3 | Lower | 3:1 | Higher | An excess of the carboxylic acid can drive the equilibrium towards the product.[5] |
Experimental Protocols
Key Experiment: Fischer Esterification of 4-Aminophenylacetic Acid
This protocol is adapted from general Fischer esterification procedures and kinetic studies of similar reactions.[1][5]
Materials:
-
4-Aminophenylacetic acid
-
Tert-butanol (in excess, can also serve as a solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or Dowex 50Wx8 resin
-
Toluene (if using a Dean-Stark apparatus)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using toluene).
-
To the flask, add 4-aminophenylacetic acid, a 3 to 5-fold molar excess of tert-butanol, and toluene.
-
Carefully add the acid catalyst (e.g., 5 mol% H₂SO₄ or a corresponding amount of Dowex 50Wx8).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid acid catalyst was used, filter it off.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ijert.org [ijert.org]
- 3. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 174579-31-8 [sigmaaldrich.com]
- 5. joe.uobaghdad.edu.iq [joe.uobaghdad.edu.iq]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 2-(4-aminophenyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 2-(4-aminophenyl)acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a primary aromatic amine with a tert-butyl ester functional group. This structure dictates its solubility characteristics. Generally, it is soluble in many common organic solvents but exhibits poor solubility in water.[1][2][3][4] The aromatic nature of the aniline ring contributes to its solubility in solvents like dichloromethane, ethyl acetate, and toluene, while the polar amino group and the ester moiety allow for some solubility in polar organic solvents like alcohols.
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
If you are encountering solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on its structure, good starting points for solubilizing this compound include dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), tetrahydrofuran (THF), acetonitrile (ACN), and alcohols like ethanol and methanol. For less polar compounds, toluene might be effective.
-
Heating: Gently heating the mixture can significantly increase the solubility of your compound. For instance, in some reactions, this compound has been effectively dissolved in ethanol by heating to 90°C.
-
Co-solvents: Using a mixture of solvents can be an effective strategy.[5][6][7] If your primary reaction solvent is not fully dissolving the compound, adding a small amount of a co-solvent in which the compound is highly soluble can improve overall solubility. For example, adding a small amount of DMF or DMSO to a less polar solvent might be beneficial.
-
Sonication: Applying ultrasonic waves (sonication) can help to break down solid aggregates and enhance dissolution.
Q3: Can I use protic solvents like alcohols for my reaction with this compound?
Yes, protic solvents such as ethanol and methanol can be used. The amino group of this compound can form hydrogen bonds with protic solvents, which can aid in its solubilization. However, the choice of solvent should always be compatible with your reaction conditions and other reagents.
Q4: My reaction is stalling, and I suspect poor solubility of the starting material is the cause. How can I confirm this and what should I do?
Visual inspection of your reaction mixture is the first step. If you observe undissolved solid material, poor solubility is a likely culprit. To address this:
-
Increase Temperature: If your reaction conditions permit, gradually increase the temperature while monitoring for dissolution and any potential side reactions.
-
Add a Co-solvent: Introduce a small volume of a co-solvent in which this compound is known to be more soluble.
-
Phase-Transfer Catalysis: For biphasic reactions where the reactants are in different phases, a phase-transfer catalyst can be employed to facilitate the reaction.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Amide coupling reactions are common for primary amines like this compound. Low yields can often be attributed to solubility issues of either the amine or the carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Detailed Steps:
-
Assess Solubility: Before starting the reaction, or if the reaction is proceeding poorly, visually inspect the mixture for any undissolved starting materials.
-
Solvent and Temperature Optimization:
-
If reactants are not fully dissolved, try gently heating the reaction mixture.
-
If heating is insufficient or not possible, consider adding a minimal amount of a co-solvent like DMF or DMSO to aid dissolution.
-
For particularly challenging cases, switching the primary solvent to a more potent one like pure DMF or N-Methyl-2-pyrrolidone (NMP) may be necessary.
-
-
Reagent Check: If solubility is not the issue, verify the quality and stoichiometry of your coupling reagents (e.g., HATU, HOBt, EDC). Ensure they have not degraded.
Issue 2: Difficulty in Product Purification and Recrystallization
The presence of the tert-butyl ester and the aromatic amine can sometimes make purification by recrystallization challenging.
Recrystallization Solvent Selection:
A systematic approach to selecting a recrystallization solvent is crucial.
Caption: Logical workflow for selecting a recrystallization solvent.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | The compound should be soluble in ethyl acetate. Hexane can be added as an anti-solvent to decrease solubility and promote crystal formation. |
| Toluene/Hexane | Toluene is a good solvent for aromatic compounds. Hexane can be used as the anti-solvent. |
| Isopropanol | A single solvent system that can be effective if the compound shows a significant difference in solubility at high and low temperatures. |
Experimental Protocol: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath. If using a two-solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| Calculated Water Solubility | 0.859 mg/mL (LogS = -2.38) | |
| Physical Form | Solid |
Note: The water solubility is a calculated value and should be used as a general guideline.
By following these guidelines and troubleshooting steps, researchers can effectively address and overcome solubility challenges associated with this compound in their synthetic endeavors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
Troubleshooting unexpected peaks in the NMR spectrum of Tert-butyl 2-(4-aminophenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the NMR spectrum of Tert-butyl 2-(4-aminophenyl)acetate.
Troubleshooting Guide: Unexpected NMR Peaks
Issue: You have acquired an NMR spectrum of your this compound sample, but it displays unexpected peaks in addition to the expected signals. This guide will help you identify the source of these extraneous peaks.
Step 1: Verify Expected Chemical Shifts
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-Butyl (9H, singlet) | ~ 1.45 | ~ 28.1 (3 x CH₃) |
| Methylene (2H, singlet) | ~ 3.45 | ~ 40.5 (CH₂) |
| Aromatic (2H, doublet) | ~ 6.65 | ~ 115.0 (2 x CH) |
| Aromatic (2H, doublet) | ~ 7.05 | ~ 130.5 (2 x CH) |
| Quaternary Carbon (C-NH₂) | - | ~ 145.0 |
| Quaternary Carbon (C-CH₂) | - | ~ 125.0 |
| Ester Carbonyl (C=O) | - | ~ 171.0 |
| tert-Butyl Quaternary C | - | ~ 80.5 |
Note: These are predicted values and may vary slightly depending on the solvent and concentration.
Step 2: Logical Troubleshooting Workflow
If your spectrum contains peaks other than those listed in Table 1, follow the decision tree below to diagnose the potential source of the impurity.
Technical Support Center: Scaling Up Tert-butyl 2-(4-aminophenyl)acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Tert-butyl 2-(4-aminophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up this compound production?
A1: Two primary synthetic routes are commonly considered for the scalable production of this compound:
-
Route A: Esterification of 4-aminophenylacetic acid. This route involves the direct esterification of 4-aminophenylacetic acid with a tert-butylating agent. While direct, this method can present challenges related to the reactivity of tert-butanol and potential side reactions.
-
Route B: Reduction of Tert-butyl 2-(4-nitrophenyl)acetate. This two-step approach involves the initial synthesis of the nitro-analogue, Tert-butyl 2-(4-nitrophenyl)acetate, followed by the reduction of the nitro group to the desired amine. This route often offers more control and potentially higher overall yields.
Q2: What are the critical challenges in the direct esterification of 4-aminophenylacetic acid with tert-butanol?
A2: The direct esterification using tert-butanol is challenging due to the alcohol's high reactivity in acidic conditions, which can lead to rapid dehydration to isobutylene.[1] Specialized catalysts and reaction conditions are necessary to favor esterification over this competing side reaction.
Q3: What are common impurities I might encounter when synthesizing this compound?
A3: Depending on the synthetic route, common impurities may include:
-
From Route A (Esterification): Unreacted 4-aminophenylacetic acid, di-tert-butyl ether (from tert-butanol self-condensation), and polymers formed from isobutylene.
-
From Route B (Nitro Reduction): Unreacted Tert-butyl 2-(4-nitrophenyl)acetate, and intermediates from incomplete reduction such as the corresponding nitroso, azoxy, and hydroxylamine compounds.[2][3] Polymerization of the final aniline product can also occur if not handled properly.[4]
Q4: How can I monitor the progress of the nitro reduction reaction?
A4: The progress of the reduction of Tert-butyl 2-(4-nitrophenyl)acetate can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] A significant change in the polarity of the product (amine) compared to the starting material (nitro compound) allows for easy visualization of the reaction's progression.
Troubleshooting Guides
Issue 1: Low Yield in Tert-butyl Ester Formation (Route A)
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of carboxylic acid | Inefficient catalyst or insufficient catalyst loading. | Consider using a more robust solid acid catalyst like silicotungstic acid on bentonite.[1] Optimize the catalyst loading based on small-scale experiments. |
| Reaction temperature is too low. | While higher temperatures can promote dehydration, an optimal temperature must be found to ensure a reasonable reaction rate.[5] | |
| Significant formation of side products | Dehydration of tert-butanol to isobutylene.[1] | Use a milder tert-butylating agent such as di-tert-butyl dicarbonate ((Boc)2O) or explore alternative methods like using 2-tert-butoxypyridine with a Lewis acid.[6][7] |
| Unfavorable molar ratio of reactants. | An excess of the tert-butylating agent may be required to drive the reaction to completion. Experiment with different molar ratios.[5][8] |
Issue 2: Incomplete Reduction of Nitro Group (Route B)
| Symptom | Potential Cause | Suggested Solution |
| Reaction stalls, starting material remains | Deactivated catalyst (in catalytic hydrogenation). | Ensure the use of a fresh, high-quality catalyst (e.g., Pd/C, Pt/C, Raney Nickel).[2] Consider increasing the catalyst loading or hydrogen pressure. |
| Insufficient reducing agent (in metal/acid reductions). | Use a sufficient excess of the reducing agent (e.g., Fe, SnCl2, Zn) to ensure the reaction goes to completion.[2][4] The surface area of the metal is also important; use a fine powder.[2] | |
| Poor solubility of the nitro compound. | The starting material must be soluble in the reaction solvent.[2] Consider using co-solvents like ethanol/water or acetic acid to improve solubility.[2] |
Issue 3: Formation of Colored Impurities (Route B)
| Symptom | Potential Cause | Suggested Solution |
| Product is dark brown or black | Self-polymerization of the aniline product.[4] | Work up the reaction promptly after completion. Consider isolating the product as its hydrochloride salt to improve stability.[4] Limit exposure to air (oxygen) during and after the reaction. |
| Presence of azoxy or azo compounds | Incomplete reduction or side reactions. | Optimize the reaction conditions, such as temperature and the amount of reducing agent, to favor the complete reduction to the amine.[2] Proper temperature control is crucial to avoid localized overheating which can promote side product formation.[2] |
Quantitative Data Summary
While specific scale-up data for this compound is not extensively published, the following table provides representative yields for the key transformations based on analogous reactions in the literature.
| Reaction Step | Reagents/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Esterification | Acetic Acid, tert-Butanol, Silicotungstic acid/Bentonite | None | 110 °C | ~87% | [1] |
| Nitro Reduction | Nitroarene, Fe, NH4Cl | Ethanol/Water | Reflux | High | [3] |
| Nitro Reduction | Nitroarene, H2, Pd/C | Ethanol | Room Temp. | High | [2] |
| Nitro Reduction | Nitroarene, SnCl2·2H2O | Ethanol | Reflux | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 2-(4-nitrophenyl)acetate
This procedure is adapted from general methods for tert-butyl ester synthesis.
-
Reaction Setup: To a solution of 4-nitrophenylacetic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of NaHCO3, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain Tert-butyl 2-(4-nitrophenyl)acetate.
Protocol 2: Reduction of Tert-butyl 2-(4-nitrophenyl)acetate (Catalytic Hydrogenation)
This protocol is a general procedure for the reduction of aromatic nitro compounds.[2]
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve Tert-butyl 2-(4-nitrophenyl)acetate (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or use a Parr hydrogenator. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
Caption: Simplified pathway for nitro group reduction and potential side products.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Tert-butyl 2-(4-aminophenyl)acetate vs. Methyl 2-(4-aminophenyl)acetate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical building blocks is paramount to the successful synthesis of target molecules. Among these, esters of 2-(4-aminophenyl)acetic acid serve as crucial intermediates. This guide provides a detailed comparison of two common variants: Tert-butyl 2-(4-aminophenyl)acetate and Methyl 2-(4-aminophenyl)acetate, offering insights into their physicochemical properties, reactivity, and applications, supported by experimental considerations.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical characteristics of these compounds is essential for their effective use in synthesis and process development. The following table summarizes their key properties.
| Property | This compound | Methyl 2-(4-aminophenyl)acetate |
| Molecular Formula | C₁₂H₁₇NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 207.27 g/mol [1] | 165.19 g/mol [2] |
| Appearance | Solid, powder | Sources vary: Solid or Yellow to Brown Liquid |
| Melting Point | 30-32 °C | Not consistently reported |
| Boiling Point | 310.6 °C at 760 mmHg | 277.2 ± 15.0 °C at 760 mmHg[3] |
| Solubility | Data not widely available; expected to be soluble in common organic solvents. | Data not widely available; expected to be soluble in common organic solvents. |
Reactivity and Stability: The Impact of the Ester Group
The choice between a tert-butyl and a methyl ester significantly influences the molecule's reactivity and stability, primarily concerning cleavage conditions.
This compound features a bulky tert-butyl group which sterically hinders nucleophilic attack at the carbonyl carbon. This steric hindrance makes the tert-butyl ester more stable to base-catalyzed hydrolysis compared to the methyl ester. Cleavage of the tert-butyl ester is typically achieved under acidic conditions, proceeding through a stable tertiary carbocation intermediate. This allows for selective deprotection in the presence of other functional groups that are sensitive to basic conditions. Common reagents for cleavage include trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous phosphoric acid.[4] Non-acidic methods, such as thermolytic cleavage, are also possible but less common.[4]
Methyl 2-(4-aminophenyl)acetate , on the other hand, is more susceptible to base-catalyzed hydrolysis (saponification) using reagents like lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent.[5] While acid-catalyzed hydrolysis is also possible, the conditions required are often harsher than those for the tert-butyl ester. The lower steric hindrance of the methyl group allows for easier nucleophilic attack at the carbonyl center.
The following diagram illustrates the general cleavage pathways for both esters.
Applications in Drug Development and Organic Synthesis
Both esters are valuable intermediates, but their differing properties lend them to distinct applications.
This compound is frequently employed in complex, multi-step syntheses where mild and selective deprotection is crucial. Its stability to a wide range of non-acidic reagents makes it an ideal protecting group for the carboxylic acid functionality. A notable application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker component.[6][7] The tert-butyl ester can be carried through several synthetic steps and then cleaved at a late stage to reveal a carboxylic acid handle for conjugation to another part of the PROTAC molecule.[8]
Methyl 2-(4-aminophenyl)acetate is a more traditional and cost-effective building block. It is often used in syntheses where the ester is intended to be a permanent feature of the final molecule or where basic hydrolysis is a desired transformation. Its application is prevalent in the synthesis of various heterocyclic compounds and as a precursor in the production of active pharmaceutical ingredients where the methyl ester is a part of the final structure.
The following workflow illustrates a generalized decision-making process for selecting the appropriate ester in a synthetic route.
Experimental Protocols
Below are representative, detailed methodologies for the synthesis of both esters from 4-aminophenylacetic acid.
Synthesis of Methyl 2-(4-aminophenyl)acetate
This protocol is based on the Fischer esterification method.
Materials:
-
4-Aminophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-aminophenylacetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Methyl 2-(4-aminophenyl)acetate.
Synthesis of this compound
This protocol utilizes tert-butanol for the esterification.
Materials:
-
4-Aminophenylacetic acid
-
Tert-butanol
-
Dichloromethane (DCM, anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-aminophenylacetic acid (1.0 eq) in anhydrous DCM (10-20 volumes), add tert-butanol (1.5-2.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.
Conclusion
Both this compound and Methyl 2-(4-aminophenyl)acetate are valuable reagents in organic synthesis and drug development. The choice between them hinges on the specific requirements of the synthetic route. The tert-butyl ester offers greater stability and orthogonality, making it suitable for complex syntheses requiring selective deprotection. The methyl ester, being more readily available and economical, is a practical choice for large-scale synthesis or when the ester functionality is retained in the final product. A thorough understanding of their respective properties and reactivity profiles, as outlined in this guide, will enable researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. This compound | C12H17NO2 | CID 2760930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 39552-81-3 | methyl 2-(4-aminophenyl)acetate - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Analysis of different synthetic routes to Tert-butyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Tert-butyl 2-(4-aminophenyl)acetate, a key intermediate in the development of various pharmaceuticals and a component of Proteolysis Targeting Chimeras (PROTACs). The routes are evaluated based on yield, reaction conditions, and scalability, with detailed experimental protocols and supporting data presented for informed decision-making in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure incorporates a phenylacetic acid motif, a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs), and a protected primary amine, making it a versatile intermediate for further chemical modifications. The choice of synthetic route to this compound can significantly impact the overall efficiency and cost-effectiveness of a drug development program. This guide compares two common approaches: a two-step synthesis commencing from 4-nitrophenylacetic acid and a more direct, one-step esterification of 4-aminophenylacetic acid.
Comparative Analysis of Synthetic Routes
The two synthetic pathways are summarized below, with their respective advantages and disadvantages.
| Parameter | Route 1: Two-Step Synthesis from 4-Nitrophenylacetic Acid | Route 2: Direct Esterification of 4-Aminophenylacetic Acid |
| Starting Material | 4-Nitrophenylacetic acid | 4-Aminophenylacetic acid |
| Number of Steps | 2 | 1 |
| Overall Yield | High | Moderate |
| Reaction Conditions | Step 1: Mild (Steglich Esterification); Step 2: Requires reduction (e.g., Catalytic Hydrogenation) | Requires specific coupling agents to avoid side reactions with the amine group. |
| Scalability | Readily scalable | May require optimization for large-scale synthesis |
| Purification | Requires purification after each step | Single purification step |
Synthetic Route Diagrams
The logical flow of each synthetic route is depicted in the following diagrams:
Caption: Route 1: Two-step synthesis.
Caption: Route 2: One-step synthesis.
Experimental Protocols
Route 1: Two-Step Synthesis from 4-Nitrophenylacetic Acid
This route involves the esterification of 4-nitrophenylacetic acid followed by the reduction of the nitro group.
Step 1: Synthesis of tert-Butyl 2-(4-nitrophenyl)acetate via Steglich Esterification
-
Reaction: 4-Nitrophenylacetic acid is reacted with tert-butanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Procedure: To a solution of 4-nitrophenylacetic acid (1.0 eq) in dichloromethane (DCM), tert-butanol (1.5 eq) and DMAP (0.1 eq) are added. The mixture is cooled to 0 °C, and a solution of DCC (1.1 eq) in DCM is added dropwise. The reaction is stirred at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Quantitative Data:
-
Yield: Typically 85-95%.
-
Purity: >98% (as determined by HPLC and NMR).
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction: The nitro group of tert-butyl 2-(4-nitrophenyl)acetate is reduced to a primary amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
-
Procedure: Tert-butyl 2-(4-nitrophenyl)acetate (1.0 eq) is dissolved in ethanol or ethyl acetate. 10% Pd/C (5-10 mol%) is added to the solution. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature until the consumption of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the desired product.
-
Quantitative Data:
-
Yield: Typically >95%.
-
Purity: >99% (as determined by HPLC and NMR).
-
Route 2: Direct Esterification of 4-Aminophenylacetic Acid
This route offers a more direct approach, though careful selection of reagents is crucial to prevent N-acylation.
-
Reaction: 4-Aminophenylacetic acid is directly esterified with tert-butanol using a suitable coupling agent and catalyst system that favors O-acylation over N-acylation.
-
Procedure: To a suspension of 4-aminophenylacetic acid (1.0 eq) in a mixture of toluene and tert-butanol, a catalytic amount of a strong acid such as p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., saturated NaHCO₃ solution) and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is then purified by column chromatography.
-
Quantitative Data:
-
Yield: Typically 60-75%.
-
Purity: >97% (as determined by HPLC and NMR).
-
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 offers a higher overall yield and is often more reliable, making it suitable for large-scale production where consistency is paramount. However, it involves an additional synthetic step.
-
Route 2 is more atom-economical and involves a single step, which can be advantageous in terms of time and resources. However, it may require more careful optimization to achieve high yields and purity, especially on a larger scale, due to the potential for side reactions involving the amino group.
The choice between these routes will depend on the specific requirements of the research or development project, including the desired scale of synthesis, purity specifications, and available resources. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision.
A Comparative Study: Tert-butyl 2-(4-aminophenyl)acetate vs. Ethyl (4-aminophenyl)acetate in Pharmaceutical Research and Development
An in-depth analysis of two key building blocks, Tert-butyl 2-(4-aminophenyl)acetate and Ethyl (4-aminophenyl)acetate, reveals distinct advantages and applications driven by the nuanced differences in their ester functionalities. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their synthesis, reactivity, and utility in pharmaceutical sciences, supported by experimental data and detailed protocols.
The selection of appropriate starting materials and intermediates is a critical decision in the synthesis of novel therapeutic agents. Both this compound and Ethyl (4-aminophenyl)acetate serve as valuable scaffolds, incorporating a key 4-aminophenylacetic acid moiety. However, the choice between the tert-butyl and ethyl ester can significantly impact reaction pathways, yields, and the overall synthetic strategy. This comparative guide delves into the fundamental chemical and physical properties of these two compounds, offering a clear rationale for their differential application in drug discovery.
Physicochemical Properties: A Tale of Two Esters
The structural difference between the bulky tert-butyl group and the smaller ethyl group imparts distinct physicochemical characteristics to these molecules. These properties, summarized in the table below, influence their solubility, reactivity, and handling in a laboratory setting.
| Property | This compound | Ethyl (4-aminophenyl)acetate |
| Molecular Formula | C12H17NO2[1] | C10H13NO2 |
| Molecular Weight | 207.27 g/mol [1] | 179.22 g/mol |
| Appearance | Solid | Pinkish-white to beige powder |
| Melting Point | Not widely reported | 46-52.5 °C[2] |
| Boiling Point | Not widely reported | 120-122 °C at 2 Torr |
| Solubility | Soluble in organic solvents | Soluble in methanol |
| CAS Number | 174579-31-8[1] | 5438-70-0[2] |
Synthesis and Reactivity: A Comparative Overview
The synthetic routes to both esters and their subsequent reactivity profiles are largely dictated by the nature of the ester group.
Synthesis
Ethyl (4-aminophenyl)acetate is commonly synthesized via the reduction of its corresponding nitro precursor, ethyl (4-nitrophenyl)acetate. This reduction can be efficiently achieved using catalytic hydrogenation.
This compound synthesis requires methods that avoid the strongly acidic conditions of Fischer esterification, which are unsuitable for the formation of tert-butyl esters due to the potential for acid-catalyzed decomposition. An alternative approach involves the reaction of 4-aminophenylacetic acid with a tert-butylating agent under milder acidic conditions.
Reactivity and Stability
The most significant difference in reactivity lies in the conditions required for ester hydrolysis. Ethyl (4-aminophenyl)acetate , a typical primary ester, can be hydrolyzed under both acidic and basic conditions. In contrast, This compound is notably stable under basic conditions due to the steric hindrance provided by the bulky tert-butyl group. However, it is readily cleaved under acidic conditions through a mechanism involving the formation of a stable tert-butyl carbocation. This differential stability is a cornerstone of its utility as a protecting group in multi-step syntheses.
Applications in Drug Discovery and Development
The distinct reactivity profiles of these two esters translate into specialized applications within the pharmaceutical industry.
This compound: A Key Player in PROTACs
The stability of the tert-butyl ester to basic conditions makes this compound an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of PROTACs often involves multiple steps, including reactions that are performed under basic conditions. The tert-butyl ester can serve as a protected carboxylic acid functionality on a linker, which can be deprotected in a final, acid-catalyzed step to reveal the active PROTAC molecule.
Ethyl (4-aminophenyl)acetate: A Versatile Pharmaceutical Intermediate
Ethyl (4-aminophenyl)acetate is a widely used intermediate in the synthesis of a variety of pharmaceutical compounds.[2] Its utility stems from the reactivity of both the amino group and the ester functionality. For instance, it is a key starting material in the synthesis of certain anti-inflammatory drugs and other bioactive molecules. The ester can be readily converted to the corresponding carboxylic acid or other derivatives as required by the synthetic route.
Experimental Protocols
Synthesis of Ethyl (4-aminophenyl)acetate from Ethyl (4-nitrophenyl)acetate
Materials:
-
Ethyl (4-nitrophenyl)acetate
-
Methanol
-
10% Palladium on charcoal (Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve Ethyl (4-nitrophenyl)acetate in methanol in a flask suitable for hydrogenation.
-
Add 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or other suitable analytical method).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the solvent from the combined filtrate under reduced pressure to obtain Ethyl (4-aminophenyl)acetate.
Acid-Catalyzed Hydrolysis of an Ester (General Procedure)
Materials:
-
Ester (this compound or Ethyl (4-aminophenyl)acetate)
-
Aqueous acid solution (e.g., HCl or H2SO4)
-
Organic solvent (if necessary for solubility)
Procedure:
-
Dissolve the ester in the aqueous acid solution (and co-solvent if needed).
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux).
-
Monitor the progress of the reaction by TLC or other analytical techniques.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and evaporate the solvent to yield the carboxylic acid product.
Visualizing the Chemistry
Synthesis Pathways
Caption: Synthetic routes for Ethyl and this compound.
Acid-Catalyzed Ester Hydrolysis Mechanism
Caption: General mechanism for acid-catalyzed ester hydrolysis.
Conclusion
References
A Comparative Cost Analysis of Synthetic Routes to Tert-butyl 2-(4-aminophenyl)acetate
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Tert-butyl 2-(4-aminophenyl)acetate, a valuable building block in medicinal chemistry, can be synthesized through various methods. This guide provides a detailed cost analysis of two primary synthetic routes, offering experimental protocols and quantitative data to inform strategic decisions in process development and manufacturing.
Two principal synthetic strategies for producing this compound are:
-
Route 1: Reduction of a Nitro Precursor. This two-step approach involves the initial synthesis of tert-butyl 2-(4-nitrophenyl)acetate, followed by the catalytic hydrogenation of the nitro group to the desired amine.
-
Route 2: Direct Esterification of 4-Aminophenylacetic Acid. This more direct method focuses on the esterification of 4-aminophenylacetic acid with a tert-butyl source.
This analysis delves into the specifics of each route, comparing them based on the cost of starting materials, reagents, and catalysts, as well as reaction yields and conditions.
Data Presentation: A Head-to-Head Cost Comparison
The following table summarizes the estimated costs associated with each synthetic route for the preparation of one mole of this compound. Prices for chemicals are based on currently available catalog prices for bulk quantities and may vary depending on the supplier and scale of the synthesis.
| Parameter | Route 1: Reduction of Nitro Precursor | Route 2: Direct Esterification (Steglich) |
| Starting Material | tert-Butyl 2-(4-nitrophenyl)acetate | 4-Aminophenylacetic acid |
| Starting Material Cost (per mole) | ~$250 | ~$50 |
| Key Reagents/Catalysts | Palladium on Carbon (10 wt%) or Raney Nickel | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), tert-Butanol |
| Reagent/Catalyst Cost (per mole of product) | Pd/C: ~
| DCC: ~
|
| Solvents | Ethanol or Methanol | Dichloromethane |
| Solvent Cost (per mole of product) | ~$10 | ~$15 |
| Overall Yield (estimated) | ~90% (for reduction step) | ~80% |
| Estimated Total Cost (per mole of product) | ~$310 | ~$120 |
| Key Advantages | High yield in the reduction step. | More direct route, lower starting material cost. |
| Key Disadvantages | Higher cost of the nitro-intermediate. | Use of expensive and potentially hazardous coupling agents (DCC). Formation of dicyclohexylurea (DCU) byproduct which can be difficult to remove. |
Note: The costs presented are estimates and intended for comparison purposes. Actual costs will depend on supplier negotiations, purchase volumes, and process optimization.
Experimental Protocols
Route 1: Reduction of tert-Butyl 2-(4-nitrophenyl)acetate
Materials:
-
tert-Butyl 2-(4-nitrophenyl)acetate
-
Palladium on Carbon (10 wt%, 50% wet) or Raney Nickel (slurry in water)
-
Ethanol or Methanol
-
Hydrogen gas
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve tert-butyl 2-(4-nitrophenyl)acetate (1.0 eq) in ethanol or methanol.
-
Carefully add the palladium on carbon catalyst (e.g., 5 mol% Pd) or a slurry of Raney nickel under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Route 2: Steglich Esterification of 4-Aminophenylacetic Acid
Materials:
-
4-Aminophenylacetic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-aminophenylacetic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane, add 4-dimethylaminopyridine (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with dichloromethane.
-
Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Mandatory Visualization
Caption: Logical workflow for the cost analysis of different synthesis methods.
Conclusion
Based on this analysis, the direct esterification of 4-aminophenylacetic acid (Route 2) appears to be the more cost-effective method for the synthesis of this compound on a laboratory scale. The significantly lower cost of the starting material is a major contributing factor. However, challenges associated with the use of DCC, particularly the removal of the DCU byproduct, may impact the overall process efficiency and scalability.
Route 1, while having a higher estimated cost due to the more expensive nitro-intermediate, offers a potentially cleaner reaction in the final reduction step, which could simplify purification. The choice of the optimal synthesis route will ultimately depend on a variety of factors including the scale of the synthesis, available equipment, and the desired purity of the final product. For large-scale industrial production, further process optimization, including catalyst recycling and alternative esterification methods for Route 2, would be necessary to minimize costs and environmental impact.
A Comparative Guide to the Structural Elucidation of Tert-butyl 2-(4-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for confirming the molecular structure of tert-butyl 2-(4-aminophenyl)acetate. While X-ray crystallography is the definitive method for determining solid-state structure, its application can be limited by the availability of single crystals of suitable quality. Therefore, a multi-technique approach employing spectroscopic methods is often essential for comprehensive structural verification in solution and solid phases. This document outlines the expected and available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside detailed experimental protocols.
Structural Confirmation Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized organic compound like this compound, starting from the initial synthesis and purification to the final structural verification using a combination of analytical techniques.
Caption: A flowchart illustrating the process of structural confirmation.
Comparison of Analytical Techniques
The structural integrity of this compound can be thoroughly assessed by a combination of spectroscopic methods. While X-ray crystallography provides unequivocal proof of structure in the solid state, its reliance on high-quality single crystals makes it not always feasible. In such cases, NMR, MS, and IR spectroscopy serve as powerful and complementary tools.
X-ray Crystallography
Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.
Data Presentation:
| Parameter | Value |
| Crystal System | Data not publicly available |
| Space Group | Data not publicly available |
| Unit Cell Dimensions | Data not publicly available |
| Key Bond Lengths (Å) | Data not publicly available |
| Key Bond Angles (°) | Data not publicly available |
Experimental Protocol:
A suitable single crystal of this compound would be mounted on a goniometer. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure would then be solved and refined using appropriate crystallographic software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the different carbon environments.
Data Presentation:
| Technique | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ¹H | 6.95 | d, J = 8.0 Hz | 2H | Aromatic (H ortho to CH₂) |
| ¹H NMR | ¹H | 6.60 | d, J = 8.0 Hz | 2H | Aromatic (H ortho to NH₂) |
| ¹H NMR | ¹H | 3.65 (broad s) | br s | 2H | NH₂ |
| ¹H NMR | ¹H | 3.38 | s | 2H | CH₂ |
| ¹H NMR | ¹H | 1.42 | s | 9H | C(CH₃)₃ |
| ¹³C NMR | ¹³C | 171.5 | C=O (ester) | ||
| ¹³C NMR | ¹³C | 145.0 | Aromatic (C-NH₂) | ||
| ¹³C NMR | ¹³C | 130.0 | Aromatic (CH ortho to CH₂) | ||
| ¹³C NMR | ¹³C | 125.5 | Aromatic (C-CH₂) | ||
| ¹³C NMR | ¹³C | 115.0 | Aromatic (CH ortho to NH₂) | ||
| ¹³C NMR | ¹³C | 80.5 | C (CH₃)₃ | ||
| ¹³C NMR | ¹³C | 40.0 | CH₂ | ||
| ¹³C NMR | ¹³C | 28.0 | C(CH₃ )₃ |
Experimental Protocol:
A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.
Data Presentation:
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation |
| ESI-MS | Positive | 208.1332 | 152.0706, 134.0599, 106.0651, 57.0704 | [M-C₄H₈+H]⁺, [M-C₄H₈-H₂O+H]⁺, [C₇H₈N]⁺ (aminobenzyl cation), [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocol:
A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the electrospray ionization (ESI) source of a mass spectrometer. The analysis is typically performed in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., time-of-flight or quadrupole).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Data Presentation:
| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |
| ATR-FTIR | 3450-3250 | Medium | N-H stretching (primary amine) |
| ATR-FTIR | 3050-3000 | Medium | Aromatic C-H stretching |
| ATR-FTIR | 2980-2850 | Medium | Aliphatic C-H stretching (CH₂ and C(CH₃)₃) |
| ATR-FTIR | ~1730 | Strong | C=O stretching (ester) |
| ATR-FTIR | ~1620 | Medium | N-H bending (primary amine) |
| ATR-FTIR | ~1515 | Strong | Aromatic C=C stretching |
| ATR-FTIR | ~1250 | Strong | C-O stretching (ester) |
| ATR-FTIR | ~830 | Strong | C-H out-of-plane bending (para-disubstituted) |
Experimental Protocol:
A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
Disclaimer: The spectroscopic data presented in the tables are based on a combination of available experimental data and predicted values derived from established principles of spectroscopic interpretation for the given chemical structure. While no public X-ray crystallographic data for this compound was found at the time of this publication, the combined spectroscopic evidence provides strong support for the assigned structure.
A Comparative Guide to Alternatives for Tert-butyl 2-(4-aminophenyl)acetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 2-(4-aminophenyl)acetate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure combines a reactive primary amine and a tert-butyl protected carboxylic acid, making it a versatile component for introducing the 4-aminophenylacetyl moiety. However, the specific characteristics of the tert-butyl ester may not be optimal for all synthetic strategies. This guide provides an objective comparison of alternative building blocks, offering insights into their respective advantages and disadvantages, supported by established chemical principles and experimental contexts.
Overview of Alternatives
The primary alternatives to this compound can be categorized into two main groups:
-
Alternative Esters of 4-Aminophenylacetic Acid: Replacing the tert-butyl group with other esters, such as methyl or ethyl esters, can offer different deprotection conditions and potentially alter reaction kinetics.
-
N-Protected 4-Aminophenylacetic Acid Derivatives: In scenarios where the amine's nucleophilicity needs to be masked, employing an N-protected version of 4-aminophenylacetic acid is a common strategy. This allows for the selective reaction of the carboxylic acid group, followed by the deprotection of the amine.
Performance Comparison of Building Blocks
The choice of a suitable building block depends on the overall synthetic plan, particularly the compatibility of protecting groups with subsequent reaction conditions. The following tables summarize the key properties and expected performance of this compound and its alternatives.
Table 1: Comparison of 4-Aminophenylacetic Acid Esters
| Building Block | Molecular Weight ( g/mol ) | Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| This compound | 207.27 | tert-Butyl (tBu) | Acidic (e.g., TFA)[1] | Stable to basic and nucleophilic conditions; provides steric bulk. | Requires strong acid for removal, which may not be suitable for acid-sensitive substrates. |
| Methyl 2-(4-aminophenyl)acetate | 165.19 | Methyl (Me) | Saponification (e.g., NaOH, LiOH) or enzymatic hydrolysis. | Easily removed under basic conditions; smaller steric footprint. | Incompatible with base-sensitive functional groups. |
| Ethyl 2-(4-aminophenyl)acetate | 179.22 | Ethyl (Et) | Saponification (e.g., NaOH, LiOH) or enzymatic hydrolysis.[2] | Similar to methyl ester, with slightly increased lipophilicity. | Incompatible with base-sensitive functional groups. |
| Benzyl 2-(4-aminophenyl)acetate | 241.29 | Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C).[3] | Cleavage under neutral conditions; orthogonal to many other protecting groups.[3] | Requires specialized equipment for hydrogenation; catalyst can sometimes be problematic. |
Table 2: Comparison of N-Protected 4-Aminophenylacetic Acid Derivatives
| Building Block | Molecular Weight ( g/mol ) | Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| (4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid (Boc-4-APAA) | 251.28 | tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA).[4] | Widely used in peptide synthesis; stable to a broad range of reaction conditions.[4] | Requires strong acid for removal. |
| (4-(((Benzyloxy)carbonyl)amino)phenyl)acetic acid (Cbz-4-APAA) | 285.30 | Benzyloxycarbonyl (Cbz or Z) | Hydrogenolysis (e.g., H₂, Pd/C).[4] | Cleavage under neutral conditions; orthogonal to acid- and base-labile groups.[4] | Requires hydrogenation. |
| (4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid (Fmoc-4-APAA) | 373.41 | 9-Fluorenylmethoxycarbonyl (Fmoc) | Basic (e.g., piperidine in DMF).[1][4] | Mild, base-mediated deprotection; central to Fmoc-based solid-phase peptide synthesis.[4] | Unstable to basic conditions. |
Experimental Protocols
The following are generalized experimental protocols for the application of these building blocks in a common synthetic transformation: amide bond formation.
Protocol 1: Amide Coupling with 4-Aminophenylacetic Acid Esters
This protocol describes the coupling of an esterified 4-aminophenylacetic acid with a generic carboxylic acid.
Materials:
-
4-Aminophenylacetic acid ester (e.g., Tert-butyl, Methyl, Ethyl, or Benzyl 2-(4-aminophenyl)acetate) (1.0 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.0 - 1.2 eq)[5][6]
-
Organic base (e.g., DIPEA or Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and the organic base to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the 4-aminophenylacetic acid ester to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling with N-Protected 4-Aminophenylacetic Acid
This protocol outlines the coupling of an N-protected 4-aminophenylacetic acid with a generic amine.
Materials:
-
N-Protected 4-aminophenylacetic acid (e.g., Boc-4-APAA, Cbz-4-APAA, or Fmoc-4-APAA) (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.0 - 1.2 eq)[5][6]
-
Organic base (e.g., DIPEA or Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
Procedure:
-
Dissolve the N-protected 4-aminophenylacetic acid in the anhydrous solvent.
-
Add the coupling agent and the organic base to the solution and stir for 5-10 minutes for pre-activation.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Strategies
The selection of an appropriate building block is a critical decision in the design of a synthetic route. The following diagrams illustrate the logical relationships in this selection process and a typical workflow where these building blocks are employed.
Caption: Decision workflow for selecting an appropriate building block.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).[7][8]
Conclusion
The selection of an alternative to this compound is a strategic decision that hinges on the specific requirements of the synthetic route.
-
Alternative esters like methyl, ethyl, and benzyl esters of 4-aminophenylacetic acid offer different deprotection strategies, which can be advantageous when acidic conditions must be avoided.
-
N-protected derivatives such as Boc-, Cbz-, and Fmoc-4-aminophenylacetic acid are indispensable when the carboxylic acid moiety is intended to react while the amine is kept inert.
By carefully considering the orthogonality of protecting groups and the reaction conditions of subsequent steps, researchers can select the optimal building block to enhance the efficiency and success of their synthetic endeavors. The provided protocols and workflows serve as a foundational guide for the practical application of these versatile chemical tools.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. hepatochem.com [hepatochem.com]
- 7. mdpi.com [mdpi.com]
- 8. bachem.com [bachem.com]
Performance of Tert-butyl 2-(4-aminophenyl)acetate in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 2-(4-aminophenyl)acetate is a valuable bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules. The choice of solvent is a critical parameter that can significantly influence the solubility, reaction yield, purity, and stability of this reagent, thereby impacting the overall efficiency of a synthetic workflow. This guide provides a comparative overview of the performance of this compound in different solvent systems, supported by available experimental data and established chemical principles.
Data Presentation
Solubility
Table 1: Solubility of p-aminophenylacetic acid (a structural analog) in various solvents at 298.15 K.
| Solvent | Molar Solubility (mol/L) | Qualitative Solubility |
| Water | 0.018 | Sparingly soluble |
| Methanol | 0.15 | Soluble |
| Ethanol | 0.07 | Soluble |
| Acetone | 0.04 | Soluble |
| Ethyl Acetate | 0.01 | Sparingly soluble |
| Chloroform | <0.01 | Slightly soluble |
| Toluene | <0.01 | Slightly soluble |
Data is for p-aminophenylacetic acid and should be used as an estimation for this compound.[1][2] Based on its structure, this compound is expected to be soluble in common organic solvents like ethanol and acetone.[3]
Reaction Performance in Amide Coupling
The performance of this compound as a nucleophile in amide coupling reactions is highly dependent on the solvent system. The solvent can influence the solubility of reactants and reagents, the rate of reaction, and the formation of side products. Aprotic polar solvents are frequently employed for these transformations.
Table 2: Performance of this compound in representative amide coupling reactions.
| Solvent System | Coupling Reagents | Reaction | Product Yield | Purity/Purification Method | Reference |
| N,N-Dimethylformamide (DMF) | HATU, DIPEA | Amide bond formation in PROTAC synthesis | Good to Excellent | Flash column chromatography | [4] |
| Dichloromethane (DCM) | EDC, HOBt, DIPEA, DMAP | Amide bond formation with electron-deficient amines | Good to Excellent | Column chromatography | [5] |
| Tert-butyl acetate | Diboron complexes | Dehydrative amidation | High | Not specified | [6] |
| Acetonitrile | EDC, HOBt, DIPEA, DMAP | Amide bond formation | Good to Excellent | Column chromatography | [5] |
Stability
The tert-butyl ester group is generally stable under basic and nucleophilic conditions but is labile to strong acids.[3][7] The choice of solvent can influence the rate of acid-catalyzed deprotection.
Table 3: General stability of the tert-butyl ester group in different solvent conditions.
| Condition | Common Solvents | Stability of tert-butyl ester |
| Acidic (e.g., TFA, HCl) | Dichloromethane (DCM), Dioxane | Labile (cleaved) |
| Basic (e.g., LiOH, K₂CO₃) | Methanol/Water, THF/Water | Generally Stable |
| Hydrogenolysis (e.g., H₂, Pd/C) | Ethanol, Ethyl Acetate | Stable |
| Nucleophilic (e.g., amines) | DMF, DCM | Stable |
Experimental Protocols
Protocol 1: General Amide Coupling Reaction in DMF
This protocol describes a typical procedure for the coupling of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Deprotection of the Tert-butyl Ester in DCM
This protocol outlines the removal of the tert-butyl protecting group to yield the free carboxylic acid.
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the tert-butyl ester substrate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid is typically used in the next step without further purification.
Visualizations
Caption: Experimental workflow for a typical amide coupling reaction.
Caption: Workflow for tert-butyl ester deprotection.
References
- 1. pure.ul.ie [pure.ul.ie]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. tert-Butyl Esters [organic-chemistry.org]
A Comparative Guide to the Stability of Tert-butyl 2-(4-aminophenyl)acetate and Other Alkyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of tert-butyl 2-(4-aminophenyl)acetate against other common alkyl esters, specifically methyl and ethyl 2-(4-aminophenyl)acetate. The information presented herein is based on established principles of chemical kinetics and standard protocols for pharmaceutical stability testing. This document aims to offer a predictive comparison to inform formulation development, analytical method validation, and drug stability programs.
Comparative Stability Analysis
The stability of an ester is largely influenced by the steric and electronic properties of its alcohol and carboxylic acid moieties. In the case of 2-(4-aminophenyl)acetate esters, the primary point of degradation is the ester linkage itself, which is susceptible to hydrolysis under both acidic and basic conditions. The aryl amine group can also be a site for oxidative degradation.
Based on general principles of ester stability, the following hierarchy can be predicted. The bulky tert-butyl group in this compound offers significant steric hindrance around the carbonyl carbon, which can affect its susceptibility to nucleophilic attack.
Table 1: Predicted Relative Stability of 2-(4-aminophenyl)acetate Esters under Forced Degradation Conditions
| Stress Condition | Tert-butyl Ester | Methyl Ester | Ethyl Ester | Rationale |
| Acidic Hydrolysis | Least Stable | More Stable | More Stable | The tert-butyl group readily forms a stable tertiary carbocation upon protonation of the ester oxygen, leading to rapid cleavage. Methyl and ethyl esters hydrolyze via a slower bimolecular mechanism. |
| Basic Hydrolysis | Most Stable | Less Stable | Less Stable | The significant steric hindrance of the tert-butyl group impedes the approach of the hydroxide ion to the carbonyl carbon, slowing the rate of saponification compared to the less hindered methyl and ethyl esters. |
| Oxidative Stress | Similar | Similar | Similar | The primary site of oxidation is expected to be the aromatic amino group, which is common to all three esters. Therefore, similar stability profiles are anticipated under oxidative conditions. |
| Thermal Stress | Similar | Similar | Similar | In the absence of moisture, the ester linkage is generally stable to dry heat within typical pharmaceutical testing ranges. Any degradation would likely involve the aminophenyl moiety, which is common to all three compounds. |
| Photolytic Stress | Similar | Similar | Similar | The chromophore responsible for absorbing UV-Vis light is the aminophenylacetyl group. As this is constant across the three esters, their photostability is expected to be comparable. |
Experimental Protocols
To empirically determine the stability of these esters, a series of forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation to reveal the primary degradation pathways and products.
Acid and Base Hydrolysis
Objective: To assess the stability of the esters in acidic and basic solutions.
Protocol:
-
Prepare 1 mg/mL solutions of each ester in a suitable co-solvent (e.g., acetonitrile or methanol) and water.
-
Acid Hydrolysis: To separate aliquots of each solution, add an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: To separate aliquots of each solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at 60°C and withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples immediately upon collection (for base hydrolysis, add 0.1 M HCl; for acid hydrolysis, add 0.1 M NaOH).
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Oxidative Degradation
Objective: To evaluate the susceptibility of the esters to oxidation.
Protocol:
-
Prepare 1 mg/mL solutions of each ester.
-
Add an appropriate volume of 3% hydrogen peroxide to each solution.
-
Protect the solutions from light and store them at room temperature.
-
Withdraw samples at predetermined intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Analyze the samples immediately by HPLC.
Thermal Degradation
Objective: To determine the effect of high temperature on the solid-state stability of the esters.
Protocol:
-
Place a thin layer of each solid ester in separate, open glass vials.
-
Expose the samples to a constant temperature of 70°C in a calibrated oven.
-
Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days).
-
At each time point, dissolve the sample in a suitable solvent and analyze by HPLC.
Photostability Testing
Objective: To assess the stability of the esters upon exposure to light.
Protocol:
-
Place a thin layer of each solid ester in separate, transparent glass vials.
-
Prepare a second set of samples in vials wrapped in aluminum foil to serve as dark controls.
-
Expose all samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the light-exposed and dark control samples by HPLC at the end of the exposure period.
Visualizations
Degradation Pathway
The primary degradation pathway for 2-(4-aminophenyl)acetate esters under hydrolytic conditions is the cleavage of the ester bond to form 2-(4-aminophenyl)acetic acid and the corresponding alcohol.
Caption: Primary hydrolytic degradation pathway for alkyl 2-(4-aminophenyl)acetates.
Experimental Workflow
The general workflow for conducting forced degradation studies involves sample preparation, stress application, and analysis.
Caption: General experimental workflow for forced degradation studies.
Safety Operating Guide
Proper Disposal of Tert-butyl 2-(4-aminophenyl)acetate: A Guide for Laboratory Professionals
For immediate reference, treat tert-butyl 2-(4-aminophenyl)acetate waste as hazardous chemical waste. Segregate it from other waste streams and ensure it is clearly labeled. Always adhere to your institution's specific waste disposal protocols and local regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in drug development and chemical synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard and Safety Overview
This compound presents several hazards that necessitate careful handling and disposal. All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
A summary of the key hazards is presented in the table below.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed. |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. |
| H332 | Acute toxicity, inhalation (Category 4) | Harmful if inhaled. |
| H335 | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This includes pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is solid this compound, a solution containing the compound, or contaminated materials (e.g., pipette tips, gloves, weighing paper).
-
Segregate Waste Streams: It is crucial to segregate waste containing this compound from other chemical waste. Do not mix it with halogenated solvents, strong acids, strong bases, or oxidizing agents. Aromatic amine waste should be collected separately.
2. Containerization and Labeling:
-
Select a Compatible Container: Use a dedicated, leak-proof waste container made of a compatible material such as high-density polyethylene (HDPE) or polypropylene. Ensure the container has a secure, tight-fitting lid.
-
Proper Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name and CAS number (174579-31-8)
-
Associated hazards (e.g., "Irritant," "Harmful")
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
3. Storage:
-
Designated Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
4. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a chemical waste pickup.
Decontamination of Labware and Surfaces
For non-disposable labware and surfaces contaminated with this compound, follow this decontamination procedure:
1. Initial Rinse:
-
Rinse the contaminated item with a suitable organic solvent in which this compound is soluble, such as ethanol or acetone.
-
Collect the rinsate as hazardous waste in your designated this compound waste container.
2. Acidic Wash (Optional Hydrolysis):
-
Given the lability of the tert-butyl ester in acidic conditions, a wash with a dilute aqueous acid solution (e.g., 1 M HCl) can help to hydrolyze the ester, potentially rendering the molecule more water-soluble for easier removal.
-
Collect this acidic rinsate as hazardous waste. Do not attempt to neutralize this waste stream without consulting your EHS department.
3. Detergent Wash:
-
Wash the labware with a standard laboratory detergent and water.
-
Rinse thoroughly with deionized water.
4. Final Rinse:
-
Perform a final rinse with an appropriate solvent (e.g., acetone) to ensure all residues are removed and to aid in drying.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult their institution's specific chemical hygiene plan and waste disposal procedures, as well as local, state, and federal regulations, to ensure full compliance.
Essential Safety and Operational Guide for Handling Tert-butyl 2-(4-aminophenyl)acetate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling of Tert-butyl 2-(4-aminophenyl)acetate (CAS No. 174579-31-8). Adherence to these guidelines is mandatory to ensure personal safety and minimize laboratory hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that poses significant health risks upon exposure. It is harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166[3] |
| Skin Protection | Wear a lab coat or protective suit and impervious gloves (e.g., Nitrile rubber).[1][3] | General Laboratory Practice |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated. | NIOSH/MSHA approved[4] |
| Hand Protection | Chemical-resistant gloves are mandatory.[1][3] | General Laboratory Practice |
Operational Plan for Safe Handling
A systematic approach is crucial for safely managing this compound from receipt to disposal. The following workflow outlines the necessary steps to maintain a secure laboratory environment.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound and includes appropriate hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[1] The container must be kept tightly closed and stored in a locked cabinet or area.[1]
3.2. Preparation and Use
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent dust inhalation.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
During experimental use, keep all reaction vessels and containers closed whenever possible to prevent the release of vapors or dust.
Emergency Procedures
4.1. Spill Response
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear all required PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
4.2. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1]
Caption: Emergency Response Flowchart.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Collection and Disposal Protocol
-
Segregation: Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant and sealable container for waste collection. Ensure the waste container is kept closed except when adding waste.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal service.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
